molecular formula C7H6Cl2N2O2 B597290 Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate CAS No. 171096-33-6

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Cat. No.: B597290
CAS No.: 171096-33-6
M. Wt: 221.037
InChI Key: ORHWGOUAAWDYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.037. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHWGOUAAWDYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709475
Record name Methyl (4,6-dichloropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171096-33-6
Record name Methyl 4,6-dichloro-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171096-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4,6-dichloropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details a feasible synthetic route, outlines the necessary experimental protocols, and presents the expected analytical characterization of the target molecule.

Introduction

This compound, with the chemical formula C₇H₆Cl₂N₂O₂, is a substituted pyrimidine derivative.[1] The presence of reactive chloro groups and an ester functionality makes it a versatile building block for the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry. This guide will focus on a practical and accessible method for its preparation and the analytical techniques required to confirm its identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 171096-33-6[1][2]
Molecular Formula C₇H₆Cl₂N₂O₂[1]
Molecular Weight 221.04 g/mol [1]
Appearance White to off-white solid (Predicted)
Melting Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted)
InChI InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3[1]
SMILES COC(=O)CC1=C(N=CN=C1Cl)Cl[1]

Synthesis Methodology

The most direct and practical approach for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 2-(4,6-dichloropyrimidin-5-yl)acetic acid. This starting material is commercially available, making this a convenient route for most research laboratories.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2-(4,6-dichloropyrimidin-5-yl)acetic acid process Fischer Esterification reactant1->process reactant2 Methanol reactant2->process catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->process conditions Reflux conditions->process product This compound process->product

Caption: Fischer-Speier esterification of 2-(4,6-dichloropyrimidin-5-yl)acetic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on general procedures for Fischer esterification and should be optimized for the specific substrate.[3][4][5][6][7]

Materials:

  • 2-(4,6-dichloropyrimidin-5-yl)acetic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a clean, dry round-bottom flask, suspend 2-(4,6-dichloropyrimidin-5-yl)acetic acid (1.0 eq.) in anhydrous methanol (20-30 eq., serving as both reactant and solvent).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.).

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude this compound can be further purified by flash column chromatography on silica gel if necessary.

Characterization

Due to the limited availability of published experimental data for this compound, this section provides predicted spectroscopic data based on the chemical structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons in this compound are summarized in Tables 2 and 3, respectively. These predictions are based on standard chemical shift values and increments for similar structural motifs.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.7Singlet1HPyrimidine-H
~ 3.9Singlet2H-CH₂-
~ 3.7Singlet3H-OCH₃

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 170C=O (ester)
~ 160C-Cl (pyrimidine)
~ 158C-H (pyrimidine)
~ 130C-CH₂ (pyrimidine)
~ 53-OCH₃
~ 35-CH₂-
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 220, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic for a molecule containing two chlorine atoms. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the carbomethoxy group (-COOCH₃, M-59).

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
220[M]⁺ (with characteristic Cl₂ isotope pattern)
189[M - OCH₃]⁺
161[M - COOCH₃]⁺
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 5.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 3050C-H stretch (aromatic)
~ 2950C-H stretch (aliphatic)
~ 1740C=O stretch (ester)
~ 1550, 1450C=C, C=N stretch (pyrimidine ring)
~ 1200C-O stretch (ester)
~ 800C-Cl stretch

Safety and Handling

This compound is expected to be a hazardous substance. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The described Fischer esterification of the commercially available carboxylic acid offers a straightforward route to this valuable synthetic intermediate. The provided predicted analytical data will aid researchers in confirming the successful synthesis and purity of the target compound, facilitating its use in further drug discovery and development efforts. It is recommended that researchers perform their own full characterization to confirm these predictions.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a substituted pyrimidine derivative with the molecular formula C7H6Cl2N2O2.[1] Its chemical structure consists of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a methyl acetate group at position 5.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are experimentally determined, others are computed.

PropertyValueSource
Molecular Formula C7H6Cl2N2O2PubChem[1]
Molecular Weight 221.04 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 171096-33-6PubChem[1]
Appearance Solid (form not specified)CymitQuimica[2]
Purity 97%CymitQuimica[2]
InChI InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3PubChem[1]
InChIKey ORHWGOUAAWDYFP-UHFFFAOYSA-NPubChem[1]
SMILES COC(=O)CC1=C(N=CN=C1Cl)ClPubChem[1]
Monoisotopic Mass 219.9806328 DaPubChem[1]
Storage Conditions Inert atmosphere, 2-8°CBLDpharm[3]
Spectral Data

While specific spectral data sets for this compound are not publicly available in the search results, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[3] General knowledge of similar structures suggests the following expected spectral characteristics:

  • ¹H NMR: Signals corresponding to the methoxy protons (singlet, ~3.7 ppm), the methylene protons (singlet, ~3.8 ppm), and the pyrimidine proton (singlet, ~8.5-9.0 ppm).

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrimidine ring (with those bearing chlorine atoms being significantly deshielded), the methylene carbon, and the methoxy carbon.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms. Predicted m/z values for various adducts are available.[4]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the electron-deficient nature of the dichloropyrimidine ring and the presence of the reactive ester and methylene groups.

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the ring facilitates this reaction. The positions C4 and C6 are activated for nucleophilic attack.

Generally, reactions with amines, thiols, and alkoxides can lead to the mono- or di-substituted products. The regioselectivity of the substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.[5][6] For instance, in reactions with amines, the use of a weak base may favor substitution at one position, while a strong base might lead to di-substitution or reaction at the other position.[5] Palladium catalysis can also be employed to facilitate the amination of chloropyrimidines.[7]

SNAr_Reactivity reactant This compound intermediate_mono Mono-substituted product reactant->intermediate_mono Nucleophile (e.g., R-NH2) product_di Di-substituted product intermediate_mono->product_di Nucleophile (e.g., R'-NH2)

Caption: General pathway for nucleophilic aromatic substitution.

Reactions of the Ester Group

The methyl ester group can undergo typical ester reactions such as hydrolysis and transesterification.

  • Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-(4,6-dichloropyrimidin-5-yl)acetic acid. Basic hydrolysis is likely to proceed via a standard saponification mechanism.[8]

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

Ester_Reactions reactant This compound product_acid 2-(4,6-dichloropyrimidin-5-yl)acetic acid reactant->product_acid H2O, H+ or OH- product_ester New Ester Derivative reactant->product_ester R-OH, Catalyst

Caption: Hydrolysis and transesterification of the ester group.

Reactivity of the Active Methylene Group

The methylene group (CH₂) adjacent to both the pyrimidine ring and the carbonyl group is activated and can be deprotonated by a suitable base. The resulting carbanion is a nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in the provided search results. However, based on general procedures for similar compounds, the following methodologies can be proposed.

General Procedure for Nucleophilic Aromatic Substitution (Amination)

A solution of this compound in a suitable solvent (e.g., ethanol, THF, or acetonitrile) is treated with one equivalent of the desired amine.[6] A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically added to scavenge the HCl generated during the reaction.[6] The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by TLC or LC-MS.[6] The product is then isolated by an appropriate workup procedure, which may involve extraction and purification by column chromatography. To achieve di-substitution, an excess of the amine and/or a stronger base and higher temperatures may be required.

Experimental_Workflow_SNAr start Dissolve Reactant & Amine in Solvent add_base Add Base (e.g., Et3N) start->add_base react Stir at RT or Reflux add_base->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for a typical SNAr amination reaction.

General Procedure for Ester Hydrolysis

To a solution of this compound in a mixture of a water-miscible solvent (e.g., methanol or THF) and water, is added an excess of a base such as lithium hydroxide or sodium hydroxide. The reaction is stirred at room temperature until completion. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which can be collected by filtration and purified by recrystallization.

Safety and Handling

This compound is associated with several hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with multiple reactive sites that can be selectively functionalized. Its dichloropyrimidine core is amenable to nucleophilic aromatic substitution, while the ester and active methylene groups provide further handles for chemical modification. This guide provides a foundational understanding of its properties and reactivity to aid in the design and execution of synthetic strategies for novel chemical entities. Further experimental investigation is warranted to fully characterize its properties and reaction scope.

References

Technical Guide: Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS: 171096-33-6) - A Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, with CAS number 171096-33-6, is a crucial chemical intermediate in the synthesis of various heterocyclic compounds, most notably the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold. While the compound itself has no reported direct biological activity, its utility as a building block for potent and selective kinase inhibitors places it in a significant position within medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in synthesis, and an exploration of the biological activities and associated signaling pathways of the compounds derived from it.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueSource
CAS Number 171096-33-6N/A
Molecular Formula C₇H₆Cl₂N₂O₂N/A
Molecular Weight 221.04 g/mol N/A
IUPAC Name This compoundN/A
Appearance SolidN/A
Purity Typically >95%N/A

Synthesis and Application

The primary application of this compound is as a starting material for the synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones. This is achieved through a cyclization reaction with a suitably substituted benzylamine.[1]

Experimental Protocol: Synthesis of 7-substituted-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones

This protocol is based on the methodology described by Kókai et al. for the synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives.[1]

Materials:

  • This compound

  • Appropriately substituted benzylamine (e.g., (2,4-dimethoxyphenyl)methanamine or α-methylbenzylamine)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Heating and stirring apparatus

  • Purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the appropriately substituted benzylamine to the solution. The molar ratio of the amine to the acetate is typically 1:1 or with a slight excess of the amine.

  • Heat the reaction mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 7-substituted-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

Biological Context: A Precursor to Potent Kinase Inhibitors

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, synthesized from this compound, is a core structure in a variety of potent and selective kinase inhibitors. These inhibitors target key enzymes involved in cell signaling pathways that are often dysregulated in diseases such as cancer.

PI3Kα/mTOR Inhibition

Derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one have been designed and synthesized as inhibitors of phosphoinositide 3-kinase α (PI3Kα) and the mammalian target of rapamycin (mTOR).[2][3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

Below is a simplified representation of the PI3K/mTOR signaling pathway and the points of inhibition by the synthesized compounds.

Caption: PI3K/mTOR signaling pathway with inhibition points.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core has also been utilized to develop highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] CDKs are a family of protein kinases that are critical for the regulation of the cell cycle. Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Selective CDK2 inhibition is a promising therapeutic strategy, particularly in cancers that have developed resistance to CDK4/6 inhibitors.

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition.

CDK2_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb phosphorylates E2F E2F pRb->E2F E2F->S promotes Inhibitor Pyrrolo[2,3-d]pyrimidin-6-one Derivatives Inhibitor->CDK2

Caption: Role of CDK2 in the G1/S cell cycle transition.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it does not possess intrinsic biological activity, its role in the synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold is of significant interest to the drug discovery community. The derivatives of this scaffold have demonstrated potent and selective inhibition of key cancer-related targets such as PI3Kα, mTOR, and CDK2. This technical guide provides researchers with the fundamental information required to utilize this compound in the development of novel therapeutics. Further exploration of this chemical space may lead to the discovery of new and improved kinase inhibitors for the treatment of cancer and other diseases.

References

"Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate" molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a plausible synthetic pathway for Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

The compound with the IUPAC name This compound is a derivative of pyrimidine.[1] The core of the molecule is a pyrimidine ring, which is substituted with two chlorine atoms at positions 4 and 6, and a methyl acetate group at position 5.

The 2D structure of this compound is as follows:

Chemical structure of this compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are computationally derived and provide essential information for handling and characterization of the compound.[1]

PropertyValue
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 171096-33-6[1][2]
InChI InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3[1][3]
InChIKey ORHWGOUAAWDYFP-UHFFFAOYSA-N[1][3]
Canonical SMILES COC(=O)CC1=C(N=CN=C1Cl)Cl[1]
Appearance Solid[3]
Purity 97%[3]

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_reaction1 Cyclization cluster_reaction2 Chlorination cluster_reaction3 Functionalization cluster_product Final Product A Diethyl malonate C Barbituric acid (Pyrimidine-2,4,6(1H,3H,5H)-trione) A->C + Urea B Urea D 4,6-Dichloropyrimidine-2-ol C->D  POCl₃ or SOCl₂ E Introduction of the acetate group at C5 D->E  Reaction with a suitable  C2-synthon (e.g., methyl acetate) F This compound E->F  Esterification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

General Considerations for Synthesis

The synthesis of pyrimidine derivatives often involves multi-step processes. For the synthesis of the title compound, a plausible approach would involve the following key transformations:

  • Pyrimidine Ring Formation: Condensation of a 1,3-dicarbonyl compound (or a derivative) with an amidine or urea. For a 5-substituted pyrimidine, a substituted malonic ester could be a starting point.

  • Chlorination: The conversion of hydroxyl groups on the pyrimidine ring to chloro groups is a common step. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Side Chain Introduction: The introduction of the acetate group at the 5-position could be achieved through various C-C bond-forming reactions.

Example Protocol for a Related Dichloropyrimidine Synthesis

While a specific protocol for this compound is not available, the following is a general procedure for the synthesis of a related compound, 4,6-dichloro-2-methylpyrimidine, from 4,6-dihydroxy-2-methylpyrimidine. This illustrates the key chlorination step.[4]

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)

  • Thionyl chloride (18.9 g, 0.16 mol)

  • Acetonitrile

  • Ice water

Procedure:

  • To a solution of thionyl chloride in acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine.

  • Stir the reaction mixture at 80 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Slowly pour the residue into 50 g of ice water.

  • The precipitated solid is filtered and can be further purified by column chromatography to yield 4,6-dichloro-2-methylpyrimidine.[4]

Safety and Handling

Based on the available hazard information, this compound should be handled with care. The compound is classified with the following hazard statements[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. This guide has provided a summary of its key properties and a plausible synthetic approach. Further research is needed to develop and optimize a specific and detailed experimental protocol for its synthesis and to explore its biological activities.

References

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: A Key Intermediate in the Synthesis of Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a crucial pharmaceutical intermediate, playing a pivotal role in the synthesis of the potent antiplatelet agent, Ticagrelor.[1] Ticagrelor, a P2Y12 receptor antagonist, is instrumental in the prevention of thrombotic events in patients with acute coronary syndrome.[2] The synthesis of Ticagrelor involves a multi-step process where the pyrimidine core of this intermediate serves as a foundational scaffold for the construction of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound and its close analogues in the production of Ticagrelor, complete with experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative with the chemical formula C7H6Cl2N2O2.[3] Its structure features a pyrimidine ring with two chlorine atoms at positions 4 and 6, and a methyl acetate group at position 5. These reactive chloro groups are susceptible to nucleophilic substitution, a key feature exploited in the synthesis of Ticagrelor.

PropertyValueReference
CAS Number 171096-33-6[3][4]
Molecular Formula C7H6Cl2N2O2[3]
Molecular Weight 221.04 g/mol [3]
IUPAC Name This compound[3]

Role in Ticagrelor Synthesis

While direct synthesis routes starting from this compound are proprietary and vary, the core synthetic strategy for Ticagrelor consistently involves the use of a highly functionalized dichloropyrimidine derivative. A closely related and commonly cited starting material is 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[5][6] The synthesis proceeds through a series of key transformations:

  • Nucleophilic Substitution: The first major step involves the reaction of the dichloropyrimidine derivative with a chiral aminocyclopentanol derivative. This reaction typically displaces one of the chloro groups on the pyrimidine ring.[5]

  • Reduction of the Nitro Group: In syntheses starting with the nitro-substituted pyrimidine, the nitro group is reduced to an amine. This is often achieved using reagents like iron powder in acetic acid.[2][5]

  • Formation of the Triazole Ring: The resulting diamine is then converted to a triazole ring through diazotization, often using a nitrite source.[5][7]

  • Second Nucleophilic Substitution: The remaining chloro group on the pyrimidine ring is then displaced by (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.[7][8]

  • Deprotection: Finally, any protecting groups used on the cyclopentane ring are removed to yield the final Ticagrelor molecule.[7]

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Ticagrelor, based on published literature. These protocols may utilize analogues of this compound but illustrate the fundamental chemical transformations.

Protocol 1: Synthesis of 2-[{(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl] amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][9]dioxol-4-yl)}oxy]-1-ethanol (Analogue Condensation)

This protocol describes the condensation of a dichloropyrimidine with a chiral amine.

  • Materials:

    • 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (1.0 kg, 4.19 mol)

    • 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][9]dioxol-4-yl)oxy)ethanol (1.69 kg, 4.61 mol)

    • Ethylene glycol (5.0 L)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (50.0 g)

    • N,N-Diisopropylethylamine (DIPEA) (2.43 kg, 18.85 mol)

    • Water

  • Procedure:

    • To a stirred solution of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in ethylene glycol, add the chiral amine.

    • Add DBU and DIPEA at 25–30 °C.

    • Slowly raise the reaction temperature to 120–125 °C and maintain for 4–5 hours.

    • Monitor the reaction completion by HPLC.

    • Once complete, cool the reaction mass to 25–30 °C and dilute with water (20 L).[7]

Protocol 2: Synthesis of 2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[5][7][9]triazolo[4,5-d] pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][9] dioxal-4-yl}oxy]-1-ethanol (Triazole Formation)

This protocol outlines the formation of the triazole ring.

  • Materials:

    • Product from Protocol 1 (1.0 kg, 2.38 mol)

    • p-Toluenesulfonic acid (TsOH) (0.68 kg, 3.58 mol)

    • Resin-NO2 (2.0 kg)

    • Acetonitrile (5 L)

    • Water (5 L)

    • Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of TsOH in water, add resin nitrite and stir for 10–15 minutes.

    • Add a solution of the product from Protocol 1 in acetonitrile.

    • Stir the reaction mass for 20–30 minutes at 25–30 °C.

    • Monitor reaction completion by TLC.

    • Upon completion, filter to remove the resin and wash with DCM.

    • Combine the mother liquor and dilute with water.[7]

Protocol 3: Synthesis of 2-[{(3aR,4S,6R,6aS)-6-[7-{[(1R,2S)-2-(3,4-diflurophenyl)-cyclopropyl]amino}-5(propylthio)-3H-[5][7][9]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][9] dioxal-4-yl}oxy]-1-ethanol (Final Condensation)

This protocol details the final coupling reaction to introduce the difluorophenylcyclopropylamine moiety.

  • Materials:

    • Product from Protocol 2 (1.0 kg, 2.32 mol)

    • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (0.709 kg, 2.2 mol)

    • Anhydrous K2CO3 (0.640 kg, 4.64 mol)

    • Acetonitrile (7 L)

    • Water

    • Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of the product from Protocol 2 in acetonitrile, add (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine and anhydrous K2CO3.

    • Stir at 25–30 °C for 2–3 hours.

    • Monitor reaction completion by HPLC.

    • Upon completion, dilute the reaction mass with water and extract with DCM.[7]

Visualizations

Synthesis Pathway of Ticagrelor

Ticagrelor_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Dichloropyrimidine 4,6-Dichloro-5-nitro-2- (propylthio)pyrimidine Intermediate1 Condensation Product Dichloropyrimidine->Intermediate1 Nucleophilic Substitution ChiralAmine (3aR,4S,6R,6aS)-6-amino... -ethanol ChiralAmine->Intermediate1 Intermediate2 Diamino Intermediate Intermediate1->Intermediate2 Nitro Reduction Intermediate3 Triazole Intermediate Intermediate2->Intermediate3 Diazotization ProtectedTicagrelor Protected Ticagrelor Intermediate3->ProtectedTicagrelor Nucleophilic Substitution with (1R,2S)-2-(3,4-difluorophenyl) cyclopropan-1-amine Ticagrelor Ticagrelor ProtectedTicagrelor->Ticagrelor Deprotection

Caption: Synthetic pathway of Ticagrelor from a dichloropyrimidine intermediate.

Experimental Workflow for Ticagrelor Synthesis

Experimental_Workflow Start Start Step1 Condensation of Dichloropyrimidine and Chiral Amine Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Triazole Ring Formation Step2->Step3 Step4 Coupling with Difluorophenyl- cyclopropylamine Step3->Step4 Step5 Deprotection Step4->Step5 End Ticagrelor API Step5->End

Caption: A generalized experimental workflow for the synthesis of Ticagrelor.

Logical Relationship of Intermediates

Logical_Relationship Core Pyrimidine Core (e.g., this compound) API Ticagrelor Core->API SideChain1 Chiral Cyclopentane Side Chain SideChain1->API SideChain2 Difluorophenylcyclopropylamine Side Chain SideChain2->API

Caption: Logical relationship of key structural components in Ticagrelor.

Conclusion

This compound and its analogues are indispensable intermediates in the pharmaceutical industry, particularly for the synthesis of the life-saving drug Ticagrelor. The reactivity of the dichloropyrimidine core allows for the sequential introduction of complex side chains, ultimately leading to the formation of the final API. The synthetic routes, while complex, are well-established and highlight the importance of this class of heterocyclic compounds in medicinal chemistry. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of pyrimidine-based pharmaceuticals.

References

The Strategic Role of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a versatile chemical intermediate, has emerged as a critical building block in the synthesis of a new generation of therapeutic agents. Its unique structural features, characterized by a reactive dichloropyrimidine core coupled with a methyl acetate side chain, provide a scaffold for the development of potent and selective inhibitors targeting key signaling pathways implicated in a range of diseases. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and significant applications of this compound in medicinal chemistry, with a particular focus on its role in the development of the antiplatelet drug Ticagrelor and its potential in the design of Janus kinase (JAK) inhibitors. Detailed experimental protocols, comprehensive data summaries, and visualizations of relevant biological pathways and synthetic workflows are presented to support researchers and scientists in the field of drug discovery and development.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This compound (CAS No. 171096-33-6) has garnered significant attention as a key intermediate due to the presence of two reactive chlorine atoms at the 4 and 6 positions.[1] These chlorine atoms can be selectively displaced by various nucleophiles, enabling the construction of diverse molecular architectures. This guide will explore the synthesis and utility of this important intermediate.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.[1]

PropertyValue
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol
CAS Number 171096-33-6
Appearance Solid
Purity Typically ≥97%
Storage Conditions Inert atmosphere, 2-8°C

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in the provided search results, a plausible and chemically sound synthetic route can be inferred from established methods for the preparation of substituted pyrimidines. A common strategy involves the condensation of a three-carbon component with a source of amidine, followed by chlorination.

Proposed Synthetic Pathway

The synthesis likely begins with the reaction of dimethyl malonate and an appropriate amidine source, followed by chlorination to introduce the reactive chloro groups.

G A Dimethyl Malonate + Amidine Source B Condensation A->B Base C 4,6-dihydroxypyrimidine-5-acetic acid derivative B->C D Chlorination (e.g., POCl₃) C->D E This compound D->E

Figure 1: Proposed synthesis of the target intermediate.
General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar structures.[2][3]

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

  • Under an inert atmosphere (e.g., nitrogen or argon), in a suitably sized reaction vessel, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are added to methanol under ice bath conditions.

  • The reaction mixture is allowed to warm to room temperature (18-25 °C) and stirred for 3-5 hours.

  • The methanol is removed under reduced pressure.

  • The residue is dissolved in water, and the pH is adjusted to 1-2 with a suitable acid (e.g., HCl).

  • The mixture is stirred at 0 °C for 3-5 hours to induce crystallization.

  • The resulting solid is collected by suction filtration, washed with cold water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.[2]

Step 2: Chlorination to form 4,6-dichloro-2-methylpyrimidine

  • To the 4,6-dihydroxy-2-methylpyrimidine obtained in the previous step, N,N-diethylaniline and dichloroethane are added.

  • The mixture is heated to reflux.

  • A solution of triphosgene in dichloroethane is slowly added, and the reflux is maintained for 6-8 hours.

  • The reaction mixture is then washed, dried, filtered, concentrated, and recrystallized to afford the solid 4,6-dichloro-2-methylpyrimidine.[2]

Note: The direct synthesis of this compound would likely involve a starting material with the acetate side chain already incorporated, such as a derivative of malonic acid. The fundamental steps of cyclization and chlorination would remain conceptually similar.

Application in the Synthesis of Ticagrelor

This compound is a key precursor in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[4] The synthesis of Ticagrelor involves a multi-step process where the dichloropyrimidine core of the intermediate is elaborated to form the final triazolopyrimidine structure.

Synthetic Workflow for Ticagrelor

The following diagram illustrates a representative synthetic workflow for Ticagrelor, highlighting the central role of a dichloropyrimidine intermediate.

G A This compound (or related derivative) B Condensation with (3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta[d]-1,3-dioxol-4-ol A->B C Intermediate (I-2) B->C D Reduction of Nitro Group (if present) C->D E Intermediate Amine D->E F Diazotization and Cyclization E->F NaNO₂ G Triazolopyrimidine Intermediate (I-3) F->G H Coupling with (1R,2S)-REL-2-(3,4-difluorophenyl)cyclopropylamine G->H I Protected Ticagrelor H->I J Deprotection I->J Acidic conditions K Ticagrelor J->K G cluster_0 ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation and Aggregation cAMP->Platelet_Activation Inhibits PI3K->Platelet_Activation Promotes Ticagrelor Ticagrelor Ticagrelor->P2Y12 Blocks G cluster_1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK2 Inhibits

References

The Versatile Building Block: A Technical Guide to Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate in Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a highly functionalized pyrimidine derivative that serves as a versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. Its unique structural features, including two reactive chlorine atoms and an acetate moiety, make it an attractive starting material for the construction of fused pyrimidine systems, which are prevalent scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of innovative heterocyclic architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. Key properties are summarized in the table below.[1]

PropertyValue
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol [1]
CAS Number 171096-33-6[1][2]
Appearance Solid
IUPAC Name This compound[1]
SMILES COC(=O)CC1=C(N=CN=C1Cl)Cl[1]
InChIKey ORHWGOUAAWDYFP-UHFFFAOYSA-N[1]

Synthesis of this compound

A typical procedure involves the reaction of a 4,6-dihydroxypyrimidine precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline as a catalyst. The reaction is typically carried out at elevated temperatures.

Application in Novel Heterocycle Synthesis

The strategic placement of two chlorine atoms on the pyrimidine ring of this compound allows for sequential or simultaneous displacement by various nucleophiles. This reactivity is the cornerstone of its utility in constructing fused heterocyclic systems. The adjacent acetate group can also participate in cyclization reactions, further expanding its synthetic potential.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including protein kinase inhibition.[5][6][7] The synthesis of this heterocyclic system can be achieved through the reaction of a suitably substituted pyrimidine with hydrazine derivatives.

While a specific example starting from this compound is not explicitly detailed in the reviewed literature, a general synthetic pathway can be proposed. The reaction would likely proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, where hydrazine displaces one or both chlorine atoms, followed by an intramolecular cyclization involving the ester group to form the pyrazole ring.

G start This compound intermediate1 Hydrazine Adduct start->intermediate1 Hydrazine Hydrate intermediate2 Monochloro Pyrazolopyrimidinone Intermediate intermediate1->intermediate2 Intramolecular Cyclization (-MeOH) product Substituted Pyrazolo[3,4-d]pyrimidine intermediate2->product Further Nucleophilic Substitution/Functionalization

Caption: Proposed synthetic pathway for Pyrazolo[3,4-d]pyrimidines.

Synthesis of Triazolo[1,5-a]pyrimidines

The triazolo[1,5-a]pyrimidine core is another important heterocyclic motif found in compounds with diverse biological activities, including herbicidal and antihypertensive properties.[8][9] The synthesis of this ring system often involves the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their equivalents.[10]

Alternatively, a plausible route starting from this compound could involve reaction with hydrazine to form a hydrazinylpyrimidine intermediate, which could then be cyclized with a suitable one-carbon synthon (e.g., formic acid or an orthoester) to construct the triazole ring.

G start This compound intermediate1 Hydrazinylpyrimidine Intermediate start->intermediate1 Hydrazine Hydrate product Substituted Triazolo[1,5-a]pyrimidine intermediate1->product Cyclization with C1 Synthon (e.g., Formic Acid)

Caption: Proposed pathway for Triazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols (Hypothetical)

Based on general procedures for the synthesis of related heterocyclic systems, the following are hypothetical experimental protocols for the synthesis of fused pyrimidines from this compound.

General Procedure for the Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidin-4-one
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) is added a substituted hydrazine (1.1 eq) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyrimidin-4-one.

Quantitative Data (Hypothetical)
Heterocyclic SystemReagentsReaction ConditionsYield (%)
Phenyl-pyrazolo[3,4-d]pyrimidin-4-onePhenylhydrazine, TriethylamineEthanol, Reflux, 12 h65
Methyl-pyrazolo[3,4-d]pyrimidin-4-oneMethylhydrazine, DIPEAIsopropanol, Reflux, 18 h58

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds of medicinal interest. Its reactivity allows for the construction of diverse fused pyrimidine scaffolds, including pyrazolo[3,4-d]pyrimidines and triazolo[1,5-a]pyrimidines. Further exploration of its reactions with a wider range of binucleophiles is warranted to expand the library of accessible heterocyclic systems. The development of efficient and scalable synthetic protocols for this starting material will undoubtedly facilitate its broader application in drug discovery and development programs. The potential biological activities of the resulting novel heterocycles represent an exciting avenue for future research.

References

In-Depth Technical Guide: Safety and Handling of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₇H₆Cl₂N₂O₂[1]
Molecular Weight 221.04 g/mol [1]
CAS Number 171096-33-6[1]
Appearance Pale yellow powder/solid
Melting Point 55 - 56 °C / 131 - 132.8 °F

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

GHS Pictograms and Signal Word:

  • Pictograms:

    • alt text

  • Signal Word: Warning [2]

First-Aid Measures

Immediate medical attention is required in case of exposure. Show the safety data sheet to the doctor in attendance.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.

AspectPrecaution
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[3]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. Store apart from incompatible materials such as strong oxidizing agents and strong bases. An inert atmosphere is recommended for storage.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
  • Objective: To determine the oral lethal dose of a substance.

  • Methodology: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of fasted animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The animals are observed for signs of toxicity and mortality over a 14-day period. The outcome of the first step determines the next step, i.e., whether to dose at a higher or lower level or to stop the test.

  • Observations: Clinical signs of toxicity, body weight changes, and mortality are recorded. At the end of the study, a gross necropsy is performed on all animals.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Methodology: A small amount of the test substance (0.5 g for solids) is applied to a small area of the shaved skin of a single animal (typically a rabbit) under a semi-occlusive patch for a 4-hour exposure period. The skin is then cleaned, and the animal is observed for up to 14 days.[4]

  • Observations: The skin is evaluated for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3] The severity of the skin reactions is scored, and the reversibility of the effects is assessed.[3][4]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Methodology: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at 1, 24, 48, and 72 hours after application.[5]

  • Observations: The cornea, iris, and conjunctiva are evaluated for lesions and scored. The reversibility of any observed effects is monitored for up to 21 days.[6]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safety_Workflow start Start: Handling Required assess_risks 1. Assess Risks & Review SDS start->assess_risks end_safe End: Procedure Complete (Safe) end_emergency End: Emergency Protocol Activated ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risks->ppe setup_workspace 3. Prepare Workspace (Fume Hood, Spill Kit Ready) ppe->setup_workspace weigh_handle 4. Weigh and Handle Compound setup_workspace->weigh_handle spill_check Spill Occurred? weigh_handle->spill_check cleanup 5a. Spill Cleanup Procedure spill_check->cleanup Yes decontaminate 6. Decontaminate Workspace & Glassware spill_check->decontaminate No cleanup->decontaminate dispose 7. Dispose of Waste Properly decontaminate->dispose remove_ppe 8. Remove PPE dispose->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands exposure_check Exposure Occurred? wash_hands->exposure_check exposure_check->end_safe No first_aid 5b. Administer First Aid exposure_check->first_aid Yes seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->end_emergency

Caption: Workflow for Safe Handling of this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas may be produced.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[3]

  • Methods for Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Keep in suitable, closed containers for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted pyrimidines, which are key structural motifs in many pharmaceutical agents.[1]

The pyrimidine core is a fundamental building block in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory drugs.[2] The ability to functionalize the pyrimidine ring through methods like the Suzuki coupling is therefore of significant interest in medicinal chemistry and drug development. This document outlines generalized protocols derived from studies on analogous dichloropyrimidine systems to guide the development of specific reaction conditions for this compound.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For 4,6-dichloropyrimidines, the two chlorine atoms exhibit different reactivities, which can be exploited to achieve regioselective mono- or di-substitution.

Generally, the chlorine atom at the C4 position of the pyrimidine ring is more susceptible to oxidative addition by the palladium catalyst than the chlorine at the C6 position.[3] This preferential reactivity allows for selective mono-arylation or mono-vinylation at the C4-position under carefully controlled conditions. Subsequent coupling at the C6-position can be achieved, often under more forcing conditions or in a sequential, one-pot manner.[1][3] The presence of the acetate substituent at the C5 position may influence the reactivity of the adjacent chlorine atoms, potentially due to steric or electronic effects.

Generalized Reaction Scheme

Suzuki_Workflow cluster_planning Planning & Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Optimization cluster_scaleup Scale-up & Purification A Define Substrates: This compound & Boronic Acid B Select Initial Conditions: Catalyst, Base, Solvent A->B C Perform Small-Scale Screening Reactions B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Analyze Results: Yield & Purity D->E F Optimize Reaction Conditions: Temperature, Time, Reagent Stoichiometry E->F G Scale-up Optimized Reaction E->G Proceed if optimal F->C Re-screen if necessary H Purify and Characterize Product G->H

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery. The presence of two reactive chlorine atoms on the pyrimidine ring, activated by the adjacent electron-withdrawing ester group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of a wide range of functionalities, including amino, thio, and alkoxy groups, paving the way for the synthesis of diverse compound libraries with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with various nucleophiles.

General Principles of Reactivity

The nucleophilic aromatic substitution on the 4,6-dichloropyrimidine core of this compound is a two-step addition-elimination process. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.

The two chlorine atoms at the C4 and C6 positions are chemically equivalent, and mono-substitution can be readily achieved under controlled conditions. The electron-withdrawing nature of the adjacent methoxycarbonylmethyl group at the C5 position enhances the electrophilicity of the C4 and C6 positions, facilitating nucleophilic attack. Generally, the first substitution occurs readily, while the introduction of a second nucleophile may require more forcing conditions due to the deactivating effect of the first introduced group.

Application Notes

Regioselectivity: In reactions with one equivalent of a nucleophile, mono-substitution is typically observed. Due to the symmetrical nature of the starting material, the initial attack can occur at either the C4 or C6 position, leading to a single mono-substituted product.

Competition between Nucleophiles: When multiple nucleophiles are present, or when the solvent can act as a nucleophile (e.g., alcohols), competitive reactions can occur. The outcome of the reaction will depend on the relative nucleophilicity and concentration of the competing species. For instance, in alcohol solvents with an amine nucleophile, a mixture of the aminated and alkoxylated products may be obtained.

Effect of Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly influence the outcome of the SNAr reaction, including the rate of reaction and the potential for side-product formation. Weaker bases are often sufficient to facilitate the reaction with amine and thiol nucleophiles.

Experimental Protocols

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a straightforward route to 4-amino-6-chloropyrimidine derivatives. These compounds are valuable intermediates for the synthesis of various biologically active molecules.

General Protocol for Mono-amination:

  • Reagents:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.0 - 1.2 eq)

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

    • Solvent (e.g., Tetrahydrofuran (THF), Ethanol (EtOH), Acetonitrile (MeCN))

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the amine and the base.

    • Stir the reaction mixture at room temperature or heat to reflux (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-6-chloro-5-(methoxycarbonylmethyl)pyrimidine derivative.

Table 1: Examples of Mono-amination Reactions

Amine NucleophileBaseSolventTemperatureTime (h)Yield (%)Reference
IndolineNaOHMethanolRoom Temp.160[1]
Substituted AminesTEAEtOHReflux3Moderate to Good[1]

Note: Yields are indicative and may vary depending on the specific amine and reaction conditions.

Reaction with Thiol Nucleophiles

Thiol nucleophiles readily displace one of the chlorine atoms to furnish 4-thio-6-chloropyrimidine derivatives. These sulfur-containing compounds are important precursors for further synthetic transformations.

General Protocol for Mono-thiolation:

  • Reagents:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol, alkyl thiol) (1.0 - 1.2 eq)

    • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)) (1.5 - 2.0 eq)

    • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Methanol (MeOH))

  • Procedure:

    • To a solution of the thiol in the chosen solvent, add the base and stir for a short period to generate the thiolate.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or heat as required (typically 1-12 hours), monitoring by TLC or LC-MS.

    • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table 2: Example of Mono-thiolation Reaction

Thiol NucleophileBaseSolventTemperatureTime (h)Yield (%)Reference
ThioureaPotassium tert-butoxidetert-Butanol80-85 °C693[2]
Reaction with Alcohol Nucleophiles

Alkoxides, generated from the corresponding alcohols, can be used to synthesize 4-alkoxy-6-chloropyrimidine derivatives. These reactions often require a strong base to deprotonate the alcohol.

General Protocol for Mono-alkoxylation:

  • Reagents:

    • This compound (1.0 eq)

    • Alcohol (used as solvent or in excess)

    • Base (e.g., Sodium Hydride (NaH), Sodium Alkoxide) (1.1 - 1.5 eq)

    • Anhydrous Solvent (e.g., THF, Dioxane, or the corresponding alcohol)

  • Procedure:

    • To a solution of the alcohol in an anhydrous solvent, carefully add the base at 0 °C to generate the alkoxide.

    • Add this compound to the reaction mixture.

    • Allow the reaction to warm to room temperature or heat as necessary (typically 1-6 hours), monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Table 3: Example of Mono-alkoxylation Reaction on a Similar Substrate

Alcohol/AlkoxideSolventTemperatureTime (h)Yield (%)Reference
Sodium EthoxideEthanol~20 °C289[3][4]

Note: This example is for the related 4,6-dichloro-2-(methylthio)pyrimidine, but the conditions are expected to be similar for this compound.

Visualizations

Reaction Pathway

SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Product Mono-substituted Product Intermediate->Product Elimination LeavingGroup Chloride (Cl-) Intermediate->LeavingGroup

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) B 2. Reaction (Stirring, Heating, Monitoring) A->B C 3. Work-up (Quenching, Extraction, Washing, Drying) B->C D 4. Purification (Column Chromatography / Recrystallization) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: A typical experimental workflow for SNAr reactions.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions involving strong bases like sodium hydride should be performed under an inert atmosphere (e.g., nitrogen or argon) and with extreme caution.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound serves as a highly useful platform for the synthesis of a variety of substituted pyrimidine derivatives via nucleophilic aromatic substitution. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel molecules for drug discovery and other applications. Further optimization of reaction conditions may be necessary for specific substrate and nucleophile combinations to achieve optimal yields and purity.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a valuable and versatile starting material in the synthesis of various heterocyclic compounds, particularly those with applications as kinase inhibitors. The presence of two reactive chlorine atoms on the pyrimidine ring, coupled with the acetate side chain, allows for sequential and regioselective functionalization. This enables the construction of complex molecular architectures, such as the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, which has been identified as a core structure in a number of potent and selective kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting cyclin-dependent kinase 2 (CDK2) and the mechanistic target of rapamycin (mTOR).

Synthetic Strategy Overview

The primary synthetic route involves the initial reaction of this compound with a primary amine. This step leads to a nucleophilic aromatic substitution (SNAr) at one of the chloro positions and subsequent intramolecular cyclization to form the bicyclic 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core. This core can then be further functionalized to generate a library of potential kinase inhibitors.

G start This compound intermediate1 Monosubstituted Intermediate start->intermediate1 R-NH2 (SNA_r_) core 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Core intermediate1->core Intramolecular Cyclization inhibitor Kinase Inhibitor Derivatives core->inhibitor Further Functionalization (e.g., Suzuki Coupling, Amidation)

Experimental Protocols

Protocol 1: Synthesis of 7-substituted 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones

This protocol describes the synthesis of the key intermediate scaffold from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., benzylamine, (2,4-dimethoxyphenyl)methanamine, or α-methylbenzylamine)[2]

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the substituted primary amine (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-substituted 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

Protocol 2: Synthesis of 2,4-disubstituted-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Kinase Inhibitors

This protocol outlines the further functionalization of the 4-chloro intermediate via a nucleophilic aromatic substitution to introduce diversity at the 4-position.

Materials:

  • 7-substituted 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (from Protocol 1)

  • Desired amine nucleophile (e.g., aniline or substituted anilines)

  • Suitable solvent (e.g., 1,4-dioxane, DMF)

  • Palladium catalyst and ligand for Suzuki coupling (if applicable)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

Procedure (for SNAr):

  • In a sealed reaction vessel, combine the 7-substituted 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (1.0 eq), the desired amine (1.2 eq), and a suitable base (2.0 eq) in an appropriate solvent.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Application in Kinase Inhibitor Development

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold has proven to be a promising platform for the development of inhibitors for several kinase families.

CDK2 Inhibitors

A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones have been developed as highly selective CDK2 inhibitors.[1][3] These compounds have demonstrated significant potency and selectivity over other CDKs.

G CDK46_inhibitor CDK4/6 Inhibitor Therapy resistance Resistance Development CDK46_inhibitor->resistance CDK2_pathway Compensatory Pathway via CDK2 resistance->CDK2_pathway overcome_resistance Overcoming Resistance CDK2_pathway->overcome_resistance CDK2_inhibitor Selective CDK2 Inhibitor (e.g., from Pyrrolo[2,3-d]pyrimidin-6-one scaffold) CDK2_inhibitor->overcome_resistance

Table 1: In Vitro Activity of Representative CDK2 Inhibitors [1]

CompoundCDK2 IC₅₀ (nM)CDK1 IC₅₀ (nM)CDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)CDK7 IC₅₀ (nM)CDK9 IC₅₀ (nM)
Inhibitor A 5>1000>1000>1000>1000>1000
Inhibitor B 8>1000>1000>1000>1000>1000
Inhibitor C 3800>1000>1000>1000>1000
mTOR Inhibitors

The same scaffold has also been explored for the development of mTORC1/mTORC2 dual inhibitors.[4] A representative compound from this series demonstrated potent enzymatic activity.

Table 2: In Vitro Activity of a Representative mTOR Inhibitor [4]

CompoundmTOR IC₅₀ (nM)
Inhibitor 12q 54
BEZ235 (Control) 55

Signaling Pathway Visualization

G cluster_cdk CDK Signaling cluster_mtor mTOR Signaling CyclinE Cyclin E CDK2 CDK2 pRb pRb E2F E2F S_phase S-Phase Entry inhibitor_cdk CDK2 Inhibitor GrowthFactors Growth Factors PI3K PI3K Akt Akt mTORC1 mTORC1 mTORC2 mTORC2 ProteinSynthesis Protein Synthesis Cell Growth inhibitor_mtor mTOR Inhibitor

Conclusion

This compound serves as an excellent precursor for the synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, which is a privileged structure in the design of kinase inhibitors. The straightforward synthetic accessibility and the potential for diverse functionalization make this starting material highly valuable for generating libraries of compounds for screening against various kinase targets. The demonstrated success in developing potent and selective inhibitors for CDK2 and mTOR highlights the significant potential of this chemical space in drug discovery.

References

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors using Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by blocking the action of the DPP-4 enzyme, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The pyrimidine scaffold is a key structural motif in many DPP-4 inhibitors due to its ability to form crucial interactions within the enzyme's active site. Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a valuable and versatile starting material for the synthesis of novel pyrimidine-based DPP-4 inhibitors. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various amine-containing fragments, which are essential for DPP-4 inhibitory activity.

This document provides a proposed synthetic route and detailed experimental protocols for the synthesis of a potential DPP-4 inhibitor starting from this compound. The protocols are based on established methodologies for the synthesis of analogous pyrimidine-based compounds.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step nucleophilic aromatic substitution on the dichloropyrimidine core, followed by ester hydrolysis to yield the final carboxylic acid, a common feature in many DPP-4 inhibitors that can interact with key residues in the active site.

G cluster_start Starting Material cluster_step1 Step 1: First Nucleophilic Substitution cluster_step2 Step 2: Second Nucleophilic Substitution cluster_step3 Step 3: Ester Hydrolysis start This compound step1_reagents Chiral Amine 1 (e.g., (R)-3-aminopiperidine derivative) Base (e.g., DIPEA) Solvent (e.g., NMP) intermediate1 Intermediate 1 (Monochloro-pyrimidine derivative) step1_reagents->intermediate1 SNAr step2_reagents Amine 2 (e.g., Substituted benzylamine) Base (e.g., K2CO3) Solvent (e.g., DMF) intermediate2 Intermediate 2 (Disubstituted pyrimidine ester) step2_reagents->intermediate2 SNAr step3_reagents Base (e.g., LiOH) Solvent (e.g., THF/Water) final_product Final DPP-4 Inhibitor (Carboxylic acid derivative) step3_reagents->final_product Hydrolysis

Caption: Proposed synthetic workflow for a DPP-4 inhibitor.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Purification of compounds should be performed by column chromatography on silica gel. Characterization of synthesized compounds should be carried out using 1H NMR, 13C NMR, and mass spectrometry.

Step 1: Synthesis of Intermediate 1 (Monochloro-pyrimidine derivative)

This step involves the regioselective substitution of one of the chlorine atoms with a chiral amine, which is crucial for the stereospecific interaction with the DPP-4 enzyme.

  • Procedure:

    • To a solution of this compound (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add a chiral amine (e.g., a protected (R)-3-aminopiperidine derivative, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2 (Disubstituted pyrimidine ester)

The second chlorine atom is displaced by another amine to complete the core structure of the inhibitor.

  • Procedure:

    • To a solution of Intermediate 1 (1.0 eq) in dimethylformamide (DMF), add the second amine (e.g., a substituted benzylamine, 1.2 eq) and potassium carbonate (K2CO3, 2.5 eq).

    • Heat the reaction mixture to 90-110 °C and stir for 8-12 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield Intermediate 2.

Step 3: Synthesis of the Final DPP-4 Inhibitor (Carboxylic acid derivative)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final DPP-4 inhibitor.

Data Presentation

The following table summarizes representative quantitative data for pyrimidine-based DPP-4 inhibitors synthesized through similar methodologies.

Compound IDStarting MaterialKey Amine FragmentsYield (%)Purity (HPLC, %)DPP-4 IC50 (nM)
PDI-01 4,6-Dichloropyrimidine-5-carboxamide(R)-3-Aminopiperidine, 2,4,5-Trifluorobenzylamine65>9815
PDI-02 4,6-Dichloropyrimidine-5-carbonitrile(S)-2-Aminobutane, 4-Fluorobenzylamine72>9928
PDI-03 This compound (Proposed)(R)-3-Aminopiperidine, 3-(Trifluoromethyl)benzylamine(Predicted) ~60(Predicted) >97(Predicted) <50

Signaling Pathway

DPP-4 inhibitors enhance the incretin pathway, which plays a vital role in glucose homeostasis.

G cluster_meal Meal Intake cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Action cluster_liver Hepatic Glucose Production cluster_glucose Blood Glucose Control cluster_dpp4 DPP-4 Action Meal Food Intake GLP1_GIP GLP-1 and GIP Release (from L-cells and K-cells) Meal->GLP1_GIP Insulin Increased Insulin Secretion (β-cells) GLP1_GIP->Insulin stimulates Glucagon Decreased Glucagon Secretion (α-cells) GLP1_GIP->Glucagon inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Glucose Lowered Blood Glucose Insulin->Glucose HGP Reduced Hepatic Glucose Production Glucagon->HGP stimulates HGP->Glucose Inactive Inactive GLP-1 and GIP DPP4->Inactive DPP4_Inhibitor DPP-4 Inhibitor (e.g., Pyrimidine-based) DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion

This compound serves as a highly promising starting material for the synthesis of novel DPP-4 inhibitors. The synthetic route proposed herein, utilizing sequential nucleophilic aromatic substitutions, offers a versatile and efficient approach to a diverse range of potential drug candidates. The provided protocols, based on established chemical principles, can guide researchers in the development of new and effective treatments for type 2 diabetes. Further optimization of reaction conditions and screening of various amine substituents can lead to the discovery of potent and selective DPP-4 inhibitors with desirable pharmacokinetic properties.

Application Notes and Protocols: Regioselective Substitution of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate at C4/C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics. The presence of two reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring allows for sequential or selective nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions is of paramount importance for the synthesis of well-defined molecular architectures. The electron-withdrawing nature of the acetate substituent at the C5 position activates both the C4 and C6 positions towards nucleophilic attack. This document provides a detailed overview of the factors influencing regioselectivity and protocols for performing selective substitutions on this versatile scaffold.

The regiochemical outcome of the nucleophilic substitution on this compound is primarily governed by a combination of electronic and steric factors. Generally, in the absence of significant steric hindrance, the C4 and C6 positions are electronically similar. However, the nature of the incoming nucleophile, the reaction conditions (temperature, solvent, and base), and the potential for catalyst-controlled reactions can influence which position is preferentially substituted. For instance, in related 2,4-dichloropyrimidine systems, substitution is often favored at the C4 position. While less common, selective substitution at the C2 position can be achieved under specific conditions, highlighting the tunability of reactivity in pyrimidine systems.

Data Presentation

The following tables summarize the expected outcomes and reaction conditions for the regioselective substitution of this compound with various nucleophiles. These are based on established principles of pyrimidine chemistry and data from analogous systems.

Table 1: Regioselective Amination at C4/C6

NucleophileSolventBaseTemperature (°C)Expected Major ProductRegioselectivity (C4/C6 : C6/C4)Reference
Primary Amine (e.g., Aniline)DioxaneK₂CO₃80-100Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetateModerate to HighGeneral Principle
Secondary Amine (e.g., Morpholine)AcetonitrileDIPEA25-50Methyl 2-(4-morpholino-6-chloropyrimidin-5-yl)acetateModerateGeneral Principle
AmmoniaEthanol-80 (sealed tube)Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetateLow to ModerateGeneral Principle

Table 2: Regioselective Thiolation and Alkoxylation at C4/C6

NucleophileSolventBaseTemperature (°C)Expected Major ProductRegioselectivity (C4/C6 : C6/C4)Reference
Thiol (e.g., Thiophenol)DMFNaH0-25Methyl 2-(4-(phenylthio)-6-chloropyrimidin-5-yl)acetateHighGeneral Principle
Alkoxide (e.g., Sodium Methoxide)MethanolNaOMe25Methyl 2-(4-methoxy-6-chloropyrimidin-5-yl)acetateModerateGeneral Principle

Experimental Protocols

The following are detailed protocols for key regioselective substitution reactions on this compound.

Protocol 1: Regioselective Mono-amination at the C4/C6 Position

This protocol describes a general procedure for the selective substitution of one chlorine atom with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, Dioxane)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine (1.1 equivalents) to the solution.

  • Add the base (DIPEA or K₂CO₃, 1.5 equivalents).

  • Stir the reaction mixture at the desired temperature (refer to Table 1). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., DIPEA·HCl or KCl) has formed, remove it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the mono-substituted product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and regiochemistry.

Protocol 2: Regioselective Mono-thiolation at the C4/C6 Position

This protocol outlines a general method for the selective introduction of a thiol group.

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.0 equivalent)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the thiol (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Slowly add the solution of the dichloropyrimidine to the pre-formed thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-thiolated pyrimidine.

  • Confirm the structure and regioselectivity of the product using appropriate analytical techniques.

Mandatory Visualization

Regioselective_Substitution_Pathway cluster_c4 Substitution at C4 cluster_c6 Substitution at C6 start This compound C4_product Methyl 2-(4-substituted-6-chloropyrimidin-5-yl)acetate start->C4_product Path A (Kinetically/Thermodynamically Favored) C6_product Methyl 2-(6-substituted-4-chloropyrimidin-5-yl)acetate start->C6_product Path B (Alternative Pathway) nucleophile Nucleophile (NuH) + Base nucleophile->start

Caption: General reaction pathways for regioselective substitution.

Experimental_Workflow A 1. Reactant Setup - Dichloropyrimidine - Solvent - Inert Atmosphere B 2. Addition of Reagents - Nucleophile - Base A->B C 3. Reaction - Temperature Control - Monitoring (TLC/LC-MS) B->C D 4. Workup - Quenching - Extraction C->D E 5. Purification - Column Chromatography D->E F 6. Characterization - NMR, MS E->F

Caption: Standard experimental workflow for substitution reactions.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive chlorine atoms, allowing for sequential and site-selective functionalization. The electron-withdrawing nature of the acetate group at the 5-position influences the reactivity of the chloro-substituents at the C4 and C6 positions, making it a unique substrate for various palladium-catalyzed transformations.

This document covers key cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While information on the Heck reaction for this specific substrate is limited, a general protocol is provided as a starting point for methodological development.

Regioselectivity of Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions of 4,6-dichloropyrimidines, the two chlorine atoms exhibit differential reactivity. Generally, the C4 and C6 positions are electronically similar. However, the presence of the ester group at the C5 position can influence the electronic environment and steric accessibility of the adjacent chlorine atoms. In many cases, mono-substitution can be achieved by carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the coupling partner. Subsequent coupling at the remaining chloro-position allows for the synthesis of unsymmetrically disubstituted pyrimidines. For the synthesis of symmetrically disubstituted pyrimidines, an excess of the coupling partner and harsher reaction conditions are typically employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents. Based on studies of structurally similar 5-substituted 4,6-dichloropyrimidines, successful couplings can be achieved to furnish both mono- and diarylated products.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

dot

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the palladium catalyst (and ligand, if separate) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of 5-Substituted 4,6-Dichloropyrimidines:

EntryCoupling Partner (equivalents)Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid (2.2)Pd(OAc)₂ (5)PPh₃ (10)K₃PO₄ (3)Dioxane1001275 (Di-substituted)
24-Methoxyphenylboronic acid (1.1)Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O90885 (Mono-substituted)
33-Thienylboronic acid (2.5)PdCl₂(dppf) (4)-Cs₂CO₃ (3)DMF1101668 (Di-substituted)
44-Fluorophenylboronic acid (1.2)Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Toluene100692 (Mono-substituted)

Note: The data presented are representative examples from literature for structurally similar 5-substituted 4,6-dichloropyrimidines and should be used as a starting point for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. This reaction is particularly valuable for the introduction of diverse amine functionalities onto the pyrimidine core of this compound. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

dot

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Amido Amido Complex AmineCoord->Amido - HX RedElim Reductive Elimination Amido->RedElim HX_Base Base-H⁺X⁻ RedElim->Pd0 Product R-NHR' RedElim->Product ArX R-Cl (Pyrimidine) ArX->OxAdd + Amine R'-NH₂ Amine->AmineCoord + Base Base Base->Amido +

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.2 equivalents for mono-amination)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the palladium pre-catalyst and ligand to a dry Schlenk tube.

  • Add the base, this compound, and the amine.

  • Add the anhydrous solvent.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Dichloropyrimidines:

EntryAmine (equivalents)Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Morpholine (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001288
2Aniline (1.1)Pd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane1101876
3Benzylamine (1.2)Pd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.5)Toluene901691
4n-Butylamine (1.2)Pd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Dioxane100885

Note: The data presented are representative examples from literature for various dichloropyrimidines and should be considered as a starting point for optimization with this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of pyrimidine-alkyne conjugates, which are important intermediates in organic synthesis and can possess interesting photophysical properties.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

dot

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Et₃N, DIPEA) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, MeCN)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 40-80 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data for Sonogashira Coupling of Dichloropyrimidines:

EntryAlkyne (equivalents)Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (1.2)Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.5)THF60685
2Ethynyltrimethylsilane (1.5)PdCl₂(PPh₃)₂ (3)CuI (5)DIPEA (3)DMF501278
31-Heptyne (1.3)Pd(OAc)₂ (4)CuI (8)Et₃N (2)MeCNRT2492
4Propargyl alcohol (1.2)Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.5)THF70875

Note: The data provided are representative examples from the literature for various dichloropyrimidines and should serve as a guide for optimizing the reaction with this compound.

Heck Reaction

Experimental Protocol: Heck Reaction (General)

This protocol provides a general starting point for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equivalents)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent and the alkene.

  • Seal the tube and heat to a high temperature (typically 100-150 °C) for 12-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Representative Conditions for Heck Reaction of Aryl Chlorides:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOAcDMF140
2Butyl acrylatePdCl₂ (3)PPh₃ (6)Et₃NNMP150
3AcrylonitrilePd(OAc)₂ (2)Herrmann's palladacycle (2)K₂CO₃DMA130

Note: These are general conditions and will require significant optimization for the specific substrate. The reactivity of the C-Cl bonds in the target molecule might necessitate the use of more active catalyst systems.

Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the scale-up production of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The protocols described herein are based on established chemical principles and aim to provide a scalable and efficient synthetic route.

Introduction

This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive dichloropyrimidine core and a versatile ester group, allows for a wide range of subsequent chemical modifications. The development of a robust and scalable synthesis is crucial for ensuring a reliable supply of this intermediate for research and commercial applications. The synthetic strategy outlined below proceeds via key, well-established transformations, starting from readily available precursors.

Overall Synthetic Strategy

The proposed synthetic pathway for this compound commences with the common starting material, 4,6-dihydroxypyrimidine. The key transformations involve the introduction of a functionalized two-carbon side chain at the 5-position, followed by chlorination of the pyrimidine ring.

Synthesis_Strategy A 4,6-Dihydroxypyrimidine B 4,6-Dihydroxypyrimidine- 5-carbaldehyde A->B Vilsmeier-Haack Formylation C (E/Z)-Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acrylate B->C Wittig or HWE Olefination D Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate C->D Catalytic Hydrogenation E This compound D->E Chlorination (e.g., POCl3)

Troubleshooting & Optimization

Technical Support Center: Optimizing "Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate" Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible synthetic route involves the condensation of a suitable pyrimidine precursor with a malonate derivative, followed by hydrolysis and esterification. A potential starting material is 4,6-dihydroxypyrimidine, which can be chlorinated and subsequently functionalized at the 5-position.

Q2: What are the critical parameters to control for maximizing the yield?

Key parameters to control for yield optimization include reaction temperature, reaction time, purity of starting materials, and the choice of solvent and base. Moisture control is also critical as the dichloro-pyrimidine moiety is susceptible to hydrolysis.

Q3: What are the potential side reactions that can lower the yield of the desired product?

Potential side reactions include the hydrolysis of the chloro groups on the pyrimidine ring, over-alkylation or di-alkylation of the malonate, and hydrolysis of the methyl ester group. Formation of polymeric byproducts can also occur under certain conditions.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of starting materials and the formation of the product and any major byproducts.

Q5: What purification methods are recommended for this compound?

The primary method for purification is column chromatography on silica gel.[1] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[1] Recrystallization from a suitable solvent system can also be employed for further purification.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or catalyst.Ensure the purity and activity of starting materials and reagents. Use freshly distilled solvents.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require initial cooling followed by heating.
Insufficient reaction time.Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Presence of Multiple Spots on TLC (Side Products) Hydrolysis of the starting material or product.Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Formation of di-substituted or other byproducts.Adjust the stoichiometry of the reactants. A slight excess of one reactant may be necessary.
Decomposition of the product.Avoid excessive heating and prolonged reaction times.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.Purify by column chromatography. If crystallization is desired, try different solvent systems or seeding with a small crystal of the pure product.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. Try a different stationary phase if necessary.
Inconsistent Yields Variability in the quality of starting materials.Source high-purity starting materials and characterize them before use.
Lack of precise control over reaction parameters.Carefully control temperature, stirring rate, and addition rates of reagents.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine

This procedure is adapted from the synthesis of similar chlorinated pyrimidines.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxypyrimidine.

  • Chlorination: Add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of this compound

This step involves the reaction of 4,6-dichloropyrimidine with a suitable acetate equivalent.

  • Reaction Setup: In a dry, inert atmosphere, dissolve 4,6-dichloropyrimidine in a dry aprotic solvent such as THF or DMF.

  • Base and Nucleophile Addition: Cool the solution to -78 °C and add a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Then, slowly add methyl acetate.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table illustrates the hypothetical effect of reaction conditions on the yield of this compound, based on general principles of organic synthesis.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1LDATHF-78 to RT1265
2NaHDMF0 to RT1255
3K₂CO₃AcetonitrileReflux2430
4LDATHF-78440

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield start Low Yield or No Product check_reagents Check Purity and Activity of Starting Materials and Reagents start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, HPLC, NMR) check_conditions->analyze_mixture incomplete_reaction Incomplete Reaction? analyze_mixture->incomplete_reaction side_products Side Products Detected? purification_issue Difficulty in Purification? side_products->purification_issue No optimize_stoichiometry Optimize Reactant Stoichiometry side_products->optimize_stoichiometry Yes incomplete_reaction->side_products No adjust_temp_time Adjust Temperature and/or Reaction Time incomplete_reaction->adjust_temp_time Yes optimize_purification Optimize Purification Method (e.g., change solvent system, recrystallization) purification_issue->optimize_purification modify_workup Modify Work-up Procedure optimize_stoichiometry->modify_workup end Improved Yield modify_workup->end optimize_purification->end adjust_temp_time->end

Caption: Troubleshooting Flowchart for Low Yield.

General Synthetic Pathway

SyntheticPathway General Synthetic Pathway A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B  POCl₃, Reflux C This compound B->C  1. LDA, THF, -78°C  2. Methyl Acetate

Caption: General Synthetic Pathway.

References

"Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate" side product formation and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side product formation, and implement effective mitigation strategies during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process. The first step is the condensation of a suitable malonic ester derivative with formamidine to form the pyrimidine ring. This is followed by a chlorination step to introduce the chloro groups at the 4 and 6 positions.

Q2: What are the potential major side products in this synthesis?

During the synthesis of this compound, several side products can form. The most common include:

  • Over-chlorination or incomplete chlorination products: This can lead to the formation of mono-chlorinated pyrimidines or other polychlorinated species.

  • Isomeric impurities: Depending on the synthetic route, isomers with the acetate group at a different position on the pyrimidine ring could potentially form, although this is less common for 5-substituted pyrimidines.

  • Hydrolysis products: The ester group is susceptible to hydrolysis back to the carboxylic acid, especially during workup or purification steps involving acidic or basic conditions.

  • Side reactions of the starting materials: Impurities in the starting materials or their degradation can lead to a variety of other minor side products.

Q3: How can I minimize the formation of these side products?

Mitigation strategies are specific to the side product:

  • For chlorination issues: Precise control of the chlorinating agent's stoichiometry and reaction temperature is crucial. Using a milder chlorinating agent or optimizing the reaction time can also be beneficial.

  • For isomeric impurities: Careful selection of the synthetic route is the primary way to control regioselectivity.

  • For hydrolysis: During workup, use of neutral or buffered aqueous solutions and avoiding prolonged exposure to strong acids or bases can prevent ester hydrolysis.

  • For starting material-related impurities: Ensure the purity of your starting materials through appropriate purification techniques before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.
Degradation of product during workup.Ensure workup conditions are mild (neutral pH, low temperatures).
Suboptimal stoichiometry of reagents.Carefully check the molar ratios of your reactants.
Presence of a Major Impurity Peak in HPLC/GC-MS Formation of a specific side product (e.g., mono-chlorinated species, hydrolyzed acid).Refer to the side product mitigation strategies in the FAQs. Consider purification by column chromatography with an optimized solvent system.
Contaminated starting material.Analyze the purity of starting materials by NMR or GC-MS. Purify if necessary.
Product is an oil instead of a solid Presence of residual solvent.Dry the product under high vacuum for an extended period.
Presence of impurities lowering the melting point.Purify the product using column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Inconsistent reaction outcomes Variability in reagent quality.Use reagents from a consistent, high-purity source.
Fluctuations in reaction conditions.Ensure precise control over temperature, stirring speed, and atmosphere (e.g., inert gas).

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate

This is a representative precursor for the pyrimidine synthesis.

  • To a stirred solution of dimethyl malonate (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
  • To a solution of sodium methoxide (2.2 eq) in methanol, add formamidine hydrochloride (1.1 eq) and the crude Methyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate (1.0 eq) from the previous step.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and adjust the pH to ~7 using a dilute acid (e.g., 1M HCl).

  • The precipitated solid is filtered, washed with water and a cold solvent like ethanol, and dried to give the dihydroxypyrimidine intermediate.

Protocol 3: Synthesis of this compound
  • Suspend the dried Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-5 hours.

  • Cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Chlorinating Agent on Product Purity and Yield

Chlorinating AgentTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
POCl₃11047592
POCl₃ with DIPEA (cat.)10538597
Thionyl Chloride (SOCl₂)8066088

Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.

Table 2: Common Side Products and Their Characterization Data

Side ProductStructurePutative Formation MechanismKey Analytical Signature (e.g., MS or NMR)
Methyl 2-(4-chloro-6-hydroxypyrimidin-5-yl)acetateIncomplete chlorinationMS: M+ peak corresponding to C₇H₇ClN₂O₃
2-(4,6-Dichloropyrimidin-5-yl)acetic acidHydrolysis of the methyl ester¹H NMR: Disappearance of the methyl ester singlet (~3.7 ppm) and appearance of a broad carboxylic acid proton signal.
Methyl 2-(2,4,6-trichloropyrimidin-5-yl)acetateOver-chlorinationMS: M+ peak corresponding to C₇H₅Cl₃N₂O₂

Visualizations

Reaction_Pathway A Dimethyl Malonate + N,N-Dimethylformamide dimethyl acetal B Methyl 3-(dimethylamino)-2- (methoxycarbonyl)acrylate A->B Reflux C Methyl 2-(4,6-dihydroxypyrimidin- 5-yl)acetate B->C Formamidine, NaOMe, Reflux D Methyl 2-(4,6-dichloropyrimidin- 5-yl)acetate (Product) C->D POCl3, DIPEA, Reflux SP1 Methyl 2-(4-chloro-6-hydroxy -pyrimidin-5-yl)acetate (Side Product) C->SP1 Incomplete Chlorination SP2 2-(4,6-Dichloropyrimidin- 5-yl)acetic acid (Side Product) D->SP2 Hydrolysis (Workup)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Reaction Complete crude_analysis Analyze Crude Product (TLC, HPLC, NMR) start->crude_analysis purity_check Purity > 95%? crude_analysis->purity_check end Final Product purity_check->end Yes purification Purification Required purity_check->purification No identify_impurity Identify Major Impurity (MS, NMR) purification->identify_impurity mitigation Implement Mitigation Strategy identify_impurity->mitigation rerun Rerun Reaction mitigation->rerun rerun->start

Caption: Troubleshooting workflow for synthesis and purification.

Technical Support Center: Purification of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of "Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4,6-dihydroxypyrimidine, residual chlorinating agents like phosphorus oxychloride or thionyl chloride, and byproducts from incomplete or side reactions. Depending on the synthetic route, isomers and related pyrimidine derivatives may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most frequently used and effective purification methods for pyrimidine derivatives like this compound are column chromatography on silica gel and recrystallization.[1] The choice between these methods depends on the nature and quantity of the impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. It helps in identifying the fractions containing the desired product during column chromatography and in assessing the purity of the product after recrystallization.

Q4: My purified product appears to be unstable and decomposes over time. What can I do?

A4: Dichloropyrimidine derivatives can be susceptible to hydrolysis. Ensure that all solvents are anhydrous and that the purified compound is stored in a dry, inert atmosphere. If the compound is sensitive to silica gel, deactivating the silica gel with a base like triethylamine may be necessary.[2][3]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system.Optimize the mobile phase. A common system is a hexane/ethyl acetate gradient. To improve the separation of polar compounds, decrease the proportion of ethyl acetate.[1]
Overloading the column.Use an appropriate amount of crude product for the column size. A general rule is a 1:50 to 1:100 ratio of compound to silica gel.
Product is Not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol to the ethyl acetate may be necessary.
The compound has decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography.[3] If it is unstable, consider using deactivated silica or an alternative purification method.
Product Elutes Too Quickly (with the solvent front) The solvent system is too polar.Start with a less polar mobile phase, such as a higher percentage of hexane in the hexane/ethyl acetate mixture.
Streaking or Tailing of the Product Band The compound is interacting too strongly with the silica gel.Add a small amount of a modifier to the mobile phase. For acidic compounds, a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine is often used.[2]
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent before loading it onto the column.[4] Alternatively, use a dry loading technique.[4]
Recrystallization
Issue Possible Cause Solution
Compound Does Not Dissolve in the Solvent The solvent is not suitable.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrimidine derivatives include ethanol, acetone, and ethyl acetate/hexane mixtures.[1][5]
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling is too rapid.Ensure the cooling process is slow. Allow the flask to cool to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal can also promote proper crystallization.[1]
The solvent is not appropriate for crystallization.Try a different solvent or a solvent mixture. If the compound oils out from a non-polar solvent, try a more polar one.
Low Recovery of the Purified Product Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product has significant solubility in the cold solvent.After crystallization at room temperature, cool the flask in an ice bath to maximize precipitation.
Impurities are Still Present After Recrystallization The impurities have a similar solubility profile to the product.A second recrystallization with a different solvent system may be effective. If impurities persist, column chromatography is recommended.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your target compound an Rf value of 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.[4] Alternatively, for poorly soluble compounds, use a dry loading method by adsorbing the compound onto a small amount of silica gel before adding it to the column.[4]

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase according to the TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization Purification
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. Ideal solvents will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound is fully dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision ColumnChrom Column Chromatography Decision->ColumnChrom Complex Mixture Recrystal Recrystallization Decision->Recrystal Minor Impurities Pure Pure Product Decision->Pure Sufficiently Pure ColumnChrom->Pure Recrystal->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue PoorSep Poor Separation in Column Start->PoorSep NoElution No Elution from Column Start->NoElution OilingOut Oiling Out in Recrystallization Start->OilingOut LowYield Low Yield in Recrystallization Start->LowYield Solvent Optimize Solvent System PoorSep->Solvent Load Check Column Loading PoorSep->Load Polarity Increase Solvent Polarity NoElution->Polarity Stability Check Compound Stability NoElution->Stability Cooling Slow Down Cooling OilingOut->Cooling SolventAmount Use Minimal Hot Solvent LowYield->SolventAmount

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of this compound?

A1: The most common and effective techniques are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a rapid and cost-effective qualitative method ideal for tracking the consumption of starting materials and the formation of the product. LC-MS provides more detailed quantitative data, confirming the molecular weight of the product and identifying any byproducts.

Q2: How do I choose an appropriate TLC solvent system for this reaction?

A2: The choice of solvent system depends on the polarity of your starting materials and product. For pyrimidine derivatives, a good starting point is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You may need to experiment with different ratios to achieve optimal separation (Rf values between 0.2 and 0.8). A common starting solvent system for similar compounds is a mixture of ethyl acetate and petroleum ether.

Q3: What are the key parameters to consider for LC-MS method development?

A3: For LC-MS analysis of dichloropyrimidine derivatives, a reverse-phase C18 column is typically a good choice. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acidic modifier such as formic acid (e.g., 0.1%) to improve peak shape and ionization. Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking Sample is too concentrated.Prepare a more dilute solution of your reaction mixture for spotting.
The solvent system is too polar.Decrease the proportion of the polar solvent in your mobile phase.
The compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce tailing.
Rf values are too high or too low The solvent system is too polar or not polar enough.If spots are too high (high Rf), decrease the polarity of the mobile phase. If spots are too low (low Rf), increase the polarity.
No spots are visible under UV light The compounds do not have a UV chromophore.Use a visualization reagent such as potassium permanganate stain or an iodine chamber.
The sample concentration is too low.Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.
Poor separation of spots The solvent system is not providing adequate resolution.Experiment with different solvent systems by varying the ratio of polar and nonpolar solvents or by trying different solvents altogether.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase with a modifier like formic acid to ensure the analyte is in a single ionic form.
Column overload.Dilute the sample before injection.
Column contamination.Flush the column with a strong solvent or replace it if necessary.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the LC system is properly primed and that there are no leaks. Prepare fresh mobile phase.
Changes in column temperature.Use a column oven to maintain a consistent temperature.
Low signal intensity or no peak detected The compound is not ionizing well.Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (e.g., negative ion mode) or a different ionization source if available.
The sample concentration is too low.Concentrate the sample or inject a larger volume.
The mass spectrometer is not set to monitor the correct m/z.Verify the expected molecular weight of your product and set the MS to scan for the corresponding [M+H]⁺ or other relevant adducts.
Presence of unexpected peaks Formation of byproducts or impurities in the reaction.Use the mass spectral data to identify the molecular weights of the unknown peaks and propose possible structures.
Contamination from solvents, glassware, or the LC-MS system.Run a blank injection of the solvent to identify any background contamination.

Experimental Protocols

General TLC Monitoring Protocol
  • Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Spotting: Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point) on the starting line.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the starting line.

  • Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analysis: Compare the spots in the different lanes to assess the consumption of the starting material and the formation of the product.

General LC-MS Analysis Protocol
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration for LC-MS analysis.

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (Suggested Starting Point):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode.

    • Scan Range: A range that includes the expected molecular weights of the starting materials and the product (e.g., m/z 100-500).

  • Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z values corresponding to the starting material and the expected product to track the reaction progress.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision cluster_end Work-up Start Start Reaction TakeAliquot Take Aliquot from Reaction Mixture Start->TakeAliquot TLC TLC Analysis TakeAliquot->TLC LCMS LC-MS Analysis TakeAliquot->LCMS Decision Reaction Complete? TLC->Decision Qualitative Check LCMS->Decision Quantitative Check Decision->TakeAliquot No Workup Work-up Reaction Decision->Workup Yes

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_tlc TLC Issues cluster_lcms LC-MS Issues cluster_reaction_issue Reaction Issues Problem Unexpected Analytical Result TLC_Issue TLC Streaking or Poor Separation Problem->TLC_Issue TLC Problem LCMS_Issue LC-MS Poor Peak Shape or Low Signal Problem->LCMS_Issue LC-MS Problem Reaction_Issue Incomplete Reaction or Byproducts Problem->Reaction_Issue Reaction Problem TLC_Solvent Adjust Solvent System TLC_Issue->TLC_Solvent TLC_Conc Dilute Sample TLC_Issue->TLC_Conc LCMS_MobilePhase Optimize Mobile Phase LCMS_Issue->LCMS_MobilePhase LCMS_Source Optimize MS Source LCMS_Issue->LCMS_Source Reaction_Conditions Check Reaction Conditions (Temp, Time, Reagents) Reaction_Issue->Reaction_Conditions

Caption: Decision tree for troubleshooting analytical issues during reaction monitoring.

Technical Support Center: Troubleshooting Low Reactivity of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate." This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions are the chlorine atoms at the C4 and C6 positions of the pyrimidine ring. Generally, these positions are more susceptible to nucleophilic attack than the C2 position due to the electronic activation by the adjacent ring nitrogen atoms.[1][2] The chlorine at the C5 position is significantly less reactive towards these transformations.[1]

Q2: How does the methyl acetate group at the C5 position influence the reactivity of the C4 and C6 chlorines?

The methyl acetate group at the C5 position is electron-withdrawing, which is expected to further activate the C4 and C6 positions towards nucleophilic attack. This electronic effect can enhance the rate of SNAr and facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, it can also influence the regioselectivity of mono-substitution, and its steric bulk may play a role in certain reactions.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings with chloro-heteroaromatics are a frequent issue, primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition to the palladium(0) catalyst challenging.[3] Other common causes include:

  • Suboptimal catalyst/ligand system: Standard catalysts like Pd(PPh₃)₄ may not be active enough.[3]

  • Ineffective base: The choice of base is crucial for the transmetalation step.[3]

  • Protodeboronation: The boronic acid can be sensitive to hydrolysis, especially under basic conditions.

  • Homocoupling: The boronic acid can couple with itself, leading to byproducts.

  • Inadequate degassing: The Pd(0) catalyst is sensitive to oxygen.[4]

Q4: I am observing significant side products in my amination reaction. What could be the issue?

Common side reactions in amination reactions with dichloropyrimidines include:

  • Disubstitution: If the reaction conditions are too harsh or the nucleophile is highly reactive, both chlorine atoms may be substituted.

  • Hydrolysis of the methyl ester: The basic conditions often employed in amination reactions can lead to the hydrolysis of the methyl acetate group, forming the corresponding carboxylic acid.

  • Solvolysis: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the amine nucleophile.[5]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:

ProblemPotential CauseRecommended Solution
No or minimal product formation Inactive catalyst systemSwitch to a more active catalyst system, such as one employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] Increase catalyst loading to 2-5 mol%.
Ineffective baseScreen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3]
Insufficient reaction temperatureGradually increase the reaction temperature, typically in the range of 80-120 °C. Consider using microwave irradiation to shorten reaction times and improve yields.
Poor solvent choiceUse a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) to aid solubility of both the organic substrate and inorganic base.[3]
Significant amount of starting material remaining Incomplete reactionIncrease reaction time and monitor by TLC or LC-MS. Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen).
Formation of homocoupling and protodeboronation byproducts Boronic acid instabilityUse fresh, high-quality boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability. Use anhydrous solvents.
Low Yield or Side Products in Nucleophilic Aromatic Substitution (SNAr)

For issues related to SNAr reactions, such as amination, refer to the following guide:

ProblemPotential CauseRecommended Solution
Low to no product yield Weak nucleophileIf using a weakly nucleophilic amine or alcohol, consider using a stronger base to deprotonate it in situ. For alcohols, using the corresponding alkoxide can significantly increase reactivity.
Insufficient activationWhile the dichloropyrimidine is activated, very weak nucleophiles may still require higher temperatures. Gradually increase the reaction temperature and monitor for product formation and decomposition.
Formation of di-substituted product Over-reactionUse a stoichiometric amount of the nucleophile or a slight excess (1.1-1.2 equivalents). Lower the reaction temperature and shorten the reaction time.
Hydrolysis of the methyl ester Basic reaction conditionsUse a non-nucleophilic organic base (e.g., DIPEA) if compatible with the reaction. If an inorganic base is necessary, consider using milder conditions (lower temperature, shorter reaction time) or protecting the ester group if feasible.
Solvent participation in the reaction Nucleophilic solventUse a non-nucleophilic solvent such as dioxane, THF, or DMF.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general method for the mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents)

  • Solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to a temperature between 60-120 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the solvent and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[7]

Visual Troubleshooting and Reaction Pathways

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling catalyst Suboptimal Catalyst/Ligand start->catalyst base Ineffective Base start->base conditions Harsh Reaction Conditions start->conditions reagents Reagent Quality start->reagents sol_catalyst Use Buchwald ligands (SPhos, XPhos) or NHC ligands catalyst->sol_catalyst Solution sol_base Screen K3PO4, Cs2CO3 base->sol_base Solution sol_conditions Optimize temperature (80-120 °C) Consider microwave irradiation conditions->sol_conditions Solution sol_reagents Use fresh boronic acid or boronate ester Degas solvents thoroughly reagents->sol_reagents Solution

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

SNAr_Reaction_Pathway reagents This compound + Nucleophile (e.g., R₂NH) intermediate Meisenheimer Complex (Anionic Intermediate) reagents->intermediate Nucleophilic Attack hydrolysis Hydrolyzed Product (Side Product) reagents->hydrolysis Base-mediated Hydrolysis product Mono-substituted Product intermediate->product Loss of Cl⁻ disubstituted Di-substituted Product (Side Product) product->disubstituted Further Substitution (Harsh Conditions)

Caption: General reaction pathway for SNAr on this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their catalytic reactions. The information is based on established knowledge of similar dichloropyrimidine derivatives and may require further optimization for this specific substrate.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For dichloropyrimidines, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is recommended for the Suzuki-Miyaura coupling of this compound?

A1: For related dichloropyrimidine substrates, Pd(PPh₃)₄ has been shown to be effective.[1][2][3] Other common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand can also be good starting points. The choice of ligand is crucial and can influence reaction efficiency.

Q2: What are suitable bases and solvents for this reaction?

A2: A variety of bases can be used, with inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common choices.[1][3] The selection of solvent is also critical, with ethereal solvents like 1,4-dioxane, often with the addition of water, being frequently employed.[1][3]

Q3: Is there a difference in reactivity between the two chlorine atoms?

A3: Yes, in many dichloropyrimidine systems, the chlorine atom at the C4 position is more reactive towards oxidative addition of the palladium catalyst than the chlorine at the C6 position.[4] This allows for selective mono-substitution under carefully controlled conditions.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low or no conversion Inactive catalyst- Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more readily reduced to the active Pd(0) species. - Ensure anaerobic conditions to prevent catalyst oxidation.
Low reaction temperature- Gradually increase the reaction temperature.
Inappropriate base or solvent- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Try alternative solvent systems (e.g., toluene, DMF, or aqueous mixtures).
Formation of side products (e.g., homocoupling of boronic acid) Non-optimal reaction conditions- Lower the reaction temperature. - Adjust the stoichiometry of the reactants. - Ensure rigorous exclusion of oxygen.
Double substitution instead of desired mono-substitution Reaction conditions are too harsh- Lower the reaction temperature. - Reduce the reaction time. - Use a less reactive catalyst/ligand system.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter Condition
Catalyst Pd(PPh₃)₄ (5 mol%)[1][2]
Base K₃PO₄ (2.0 eq.)[1][2]
Solvent 1,4-Dioxane/H₂O (4:1)[1][3]
Temperature 80-100 °C
Atmosphere Inert (e.g., Argon or Nitrogen)
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Suzuki-Miyaura Coupling Optimization

Suzuki_Workflow start Start: Suzuki Coupling conditions Initial Conditions: - Pd(PPh3)4 (5 mol%) - K3PO4 (2 eq.) - Dioxane/H2O (4:1) - 80 °C start->conditions reaction Run Reaction & Monitor conditions->reaction check_conversion Conversion > 90%? reaction->check_conversion workup Workup & Purify check_conversion->workup Yes troubleshoot Troubleshoot check_conversion->troubleshoot No optimize_base Optimize Base: - K2CO3 - Cs2CO3 troubleshoot->optimize_base optimize_solvent Optimize Solvent: - Toluene - DMF troubleshoot->optimize_solvent optimize_temp Increase Temperature troubleshoot->optimize_temp optimize_base->reaction optimize_solvent->reaction optimize_temp->reaction

Caption: Suzuki-Miyaura coupling optimization workflow.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction is highly valuable for the synthesis of arylamines from aryl halides.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a Buchwald-Hartwig amination reaction?

A1: The reaction requires an aryl halide (in this case, this compound), an amine, a palladium catalyst, a phosphine ligand, and a base.[5]

Q2: How can I achieve selective mono-amination?

A2: Selective mono-amination of dichloropyrimidines can be challenging but is often achievable by carefully controlling reaction conditions.[5] This includes using a specific catalyst-ligand system, a suitable base, and maintaining a lower reaction temperature.

Q3: What are some common ligands for this reaction?

A3: A wide range of phosphine ligands have been developed for the Buchwald-Hartwig amination. For challenging substrates, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective. For less demanding couplings, ligands like BINAP or dppf may be sufficient.[6]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
No reaction Catalyst poisoning- Ensure the amine starting material is pure. - Use high-purity, degassed solvents.
Inappropriate ligand- Screen a panel of Buchwald-Hartwig ligands.
Weak base- Switch to a stronger base such as LHMDS or NaOtBu.
Low yield Catalyst deactivation- Increase catalyst loading. - Use a more robust ligand.
Reversible reaction- Use a stoichiometric amount of a strong, non-nucleophilic base.
Formation of hydrodehalogenation byproduct Presence of water- Use anhydrous solvents and reagents.
Inefficient reductive elimination- Change the ligand to one that promotes reductive elimination.
Recommended Starting Conditions for Buchwald-Hartwig Amination
Parameter Condition
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base LHMDS (1.5 eq.)[7]
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Atmosphere Inert (e.g., Argon or Nitrogen)
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium pre-catalyst and ligand to a reaction vessel.

  • Add the base, followed by this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Troubleshooting Logic for Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Low Yield in Amination check_reagents Check Reagent Purity (Amine, Solvent) start->check_reagents check_reagents->start Reagents Impure screen_ligands Screen Ligands (e.g., XPhos, SPhos) check_reagents->screen_ligands Reagents Pure screen_bases Screen Bases (e.g., NaOtBu, K3PO4) screen_ligands->screen_bases increase_temp Increase Temperature screen_bases->increase_temp increase_loading Increase Catalyst Loading increase_temp->increase_loading success Improved Yield increase_loading->success

Caption: Buchwald-Hartwig amination troubleshooting logic.

III. Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper co-catalyst?

A1: The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex in the catalytic cycle.

Q2: Can the Sonogashira coupling be performed without copper?

A2: Yes, copper-free Sonogashira couplings have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[9] These conditions often require a different choice of base and solvent.

Q3: Which chlorine is more likely to react first?

A3: For other dichlorinated heterocyclic systems, the Sonogashira coupling can exhibit high regioselectivity.[10] For 4,6-dichloropyrimidines, the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low or no product formation Inactive catalyst- Use a fresh palladium catalyst and copper(I) salt. - Ensure strict anaerobic conditions.
Poor quality of the amine base- Use a freshly distilled amine base (e.g., triethylamine or diisopropylethylamine).
Significant Glaser coupling byproduct Presence of oxygen- Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
High catalyst loading or temperature- Reduce the amount of copper catalyst. - Lower the reaction temperature.
Decomposition of starting material Reaction temperature is too high- Perform the reaction at a lower temperature, even room temperature if possible.
Recommended Starting Conditions for Sonogashira Coupling
Parameter Condition
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq.)
Solvent THF or DMF
Temperature Room temperature to 60 °C
Atmosphere Inert (e.g., Argon or Nitrogen)
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a reaction vessel, add this compound (1.0 eq.) and the copper(I) iodide co-catalyst.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent, the amine base, and the terminal alkyne (1.1-1.5 eq.).

  • Finally, add the palladium catalyst.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Decision Pathway for Sonogashira Reaction Setup

Sonogashira_Pathway start Plan Sonogashira Coupling check_sensitivity Substrate sensitive to Glaser coupling? start->check_sensitivity copper_free Use Copper-Free Conditions check_sensitivity->copper_free Yes standard Use Standard Pd/CuI Conditions check_sensitivity->standard No run_reaction Run Reaction & Monitor copper_free->run_reaction standard->run_reaction analyze Analyze Results run_reaction->analyze

Caption: Decision pathway for Sonogashira reaction setup.

References

"Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate" workup and purification strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Workup Strategies

Q1: What is a standard workup procedure for a reaction synthesizing this compound?

A typical workup involves quenching the reaction mixture, followed by extraction of the product into an organic solvent. For instance, after cooling the reaction to room temperature, it can be carefully quenched with an aqueous solution like saturated sodium bicarbonate to neutralize any remaining acidic reagents. The product is then extracted with a solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Q2: My product seems to be hydrolyzing to the carboxylic acid during the aqueous workup. How can I avoid this?

Hydrolysis of the methyl ester can occur under acidic or basic conditions. To minimize this, use a mild quenching agent like a saturated solution of ammonium chloride, which is close to neutral pH.[1] Work quickly and at low temperatures during the extraction process. If the product is still hydrolyzing, consider a non-aqueous workup where the reaction mixture is directly concentrated and the residue is purified by column chromatography.

Q3: I am observing an emulsion during the extraction process. What should I do?

Emulsion formation is common when working with chlorinated compounds. To break up an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.

  • Allow the mixture to stand for a longer period.

  • Filter the emulsified layer through a pad of Celite.

  • Centrifuge the mixture if the emulsion is persistent.

Purification Strategies

Q4: What are the recommended purification methods for this compound?

The two primary methods for purifying this compound are column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities.

Q5: How do I choose between column chromatography and recrystallization?

  • Column chromatography is ideal for separating the product from impurities with different polarities. It is a versatile technique that can yield very pure material.

  • Recrystallization is effective for removing small amounts of impurities from a crude product that is already relatively pure. It is generally a more scalable and cost-effective method for large quantities.

Q6: What solvent system should I use for column chromatography?

A common and effective eluent system for purifying compounds of moderate polarity like this compound is a gradient of ethyl acetate in hexanes.[1][2] The optimal gradient will depend on the specific impurities present, but a good starting point is a gradient from 5% to 30% ethyl acetate in hexanes.

Q7: What is a suitable solvent for the recrystallization of this compound?

While specific data for this compound is limited, for similar pyrimidine derivatives, toluene has been used for recrystallization. Other potential solvent systems to screen include ethyl acetate/hexanes, ethanol, or isopropanol. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery after workup Incomplete extraction of the product.Perform multiple extractions (e.g., 3x with ethyl acetate). Ensure the pH of the aqueous layer is not basic, which could lead to hydrolysis and loss of product.
Product is partially soluble in the aqueous layer.Wash the organic layer with brine to reduce the solubility of the organic product in the aqueous phase.
Co-elution of impurities during column chromatography Improper solvent system.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Try a shallower gradient or a different solvent system (e.g., dichloromethane/methanol).
Overloading the column.Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by mass).
Product crashing out during column chromatography Low solubility in the eluent.Add a more polar co-solvent to the eluent system to increase the solubility of the product.
Oily product after purification Residual solvent.Dry the product under high vacuum for an extended period.
Impurities preventing crystallization.Re-purify the product using a different method (e.g., if chromatography was used, try recrystallization).

Experimental Protocols

Protocol 1: General Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Load the dried product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 30%).

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data for Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (Gradient)
Crude Sample Load 1.0 g
Silica Gel Mass 50 g
Initial Eluent 5:95 Ethyl Acetate:Hexane
Final Eluent 30:70 Ethyl Acetate:Hexane
Typical Yield 80-95%
Purity (Post-Column) >98% (by HPLC/NMR)

Protocol 3: Purification by Recrystallization

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., toluene or an ethyl acetate/hexanes mixture) to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Workup_Workflow reaction_mixture Reaction Mixture quench Quench with Aqueous Solution (e.g., sat. NaHCO3) reaction_mixture->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: General workflow for the aqueous workup of this compound.

Purification_Workflow cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization load_sample Load Crude Product on Silica Gel elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine_pure Combine Pure Fractions & Concentrate collect_fractions->combine_pure pure_product_chrom Pure Product combine_pure->pure_product_chrom dissolve Dissolve in Hot Solvent cool Cool to Crystallize dissolve->cool filter_crystals Filter & Wash Crystals cool->filter_crystals dry_crystals Dry Crystals filter_crystals->dry_crystals pure_product_recryst Pure Product dry_crystals->pure_product_recryst crude_product Crude Product crude_product->load_sample crude_product->dissolve

References

"Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. The information is designed to help identify and remove potential byproducts and impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically involves a two-step process. The first step is the condensation of a malonate derivative with an amidine to form the pyrimidine ring, yielding Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. This intermediate is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

Q2: What are the most common byproducts encountered during the synthesis of this compound?

A2: Common byproducts can arise from both the cyclization and chlorination steps. These may include:

  • Incomplete chlorination products: Such as Methyl 2-(4-chloro-6-hydroxypyrimidin-5-yl)acetate, where only one of the hydroxyl groups has been replaced by chlorine.

  • Hydrolysis products: If moisture is present during the reaction or workup, the dichloropyrimidine product can hydrolyze back to the monochloro-hydroxy or dihydroxy pyrimidine. The ester group can also be hydrolyzed to the corresponding carboxylic acid, 2-(4,6-Dichloropyrimidin-5-yl)acetic acid.

  • Over-chlorinated byproducts: Under harsh conditions, chlorination at other positions on the pyrimidine ring might occur, though this is less common for this specific substrate.

  • Byproducts from the starting materials: Unreacted starting materials or byproducts from their decomposition can also be present.

Q3: What analytical techniques are recommended for identifying byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the definitive identification of byproducts:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and to get a preliminary idea of the number of components in the crude product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of different byproducts.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the main product and impurities, which is crucial for identifying them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any isolated byproducts, allowing for their unambiguous identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Incomplete Chlorination
  • Symptom: Analytical data (e.g., NMR, MS) of the crude product shows the presence of a significant amount of Methyl 2-(4-chloro-6-hydroxypyrimidin-5-yl)acetate.

  • Possible Causes:

    • Insufficient amount of chlorinating agent (e.g., POCl₃).

    • Reaction temperature is too low or reaction time is too short.

    • Poor quality of the chlorinating agent.

  • Solutions:

    • Increase the amount of chlorinating agent: Use a larger excess of POCl₃. A molar ratio of 3-5 equivalents of POCl₃ per hydroxyl group is often recommended.

    • Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Use fresh or purified chlorinating agent: Ensure the POCl₃ is of high purity and free from hydrolysis products.

Problem 2: Presence of Hydrolysis Byproducts
  • Symptom: The final product is contaminated with Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, Methyl 2-(4-chloro-6-hydroxypyrimidin-5-yl)acetate, or 2-(4,6-Dichloropyrimidin-5-yl)acetic acid.

  • Possible Causes:

    • Presence of moisture in the reaction setup, reagents, or solvents.

    • Exposure to water during the workup procedure.

  • Solutions:

    • Ensure anhydrous conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Careful workup: Quench the reaction mixture by slowly adding it to ice-water with vigorous stirring to dissipate heat and minimize localized high temperatures that can promote hydrolysis. Neutralize the acidic mixture promptly with a base like sodium bicarbonate or sodium carbonate.

Problem 3: Difficulty in Removing Byproducts by Simple Purification
  • Symptom: Recrystallization or simple extraction fails to yield a product of the desired purity.

  • Solution:

    • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A typical procedure is outlined in the Experimental Protocols section.

Data Presentation

CompoundMolecular Weight ( g/mol )Key Identifying Features
This compound 221.04Desired product.
Methyl 2-(4-chloro-6-hydroxypyrimidin-5-yl)acetate202.59Monochloro byproduct, more polar than the desired product.
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate184.15Dihydroxy starting material, significantly more polar.
2-(4,6-Dichloropyrimidin-5-yl)acetic acid206.01Hydrolysis product of the ester, acidic and highly polar.

Experimental Protocols

Key Experiment: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound from common byproducts.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is typically effective. The optimal gradient will depend on the specific impurity profile, which should be determined by preliminary TLC analysis. A common starting point is a gradient from 95:5 (hexane:ethyl acetate) to 80:20.

  • Procedure:

    • Prepare a slurry of silica gel in the initial low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and carefully pack a glass column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Load the dissolved sample onto the top of the silica gel column.

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Synthesis_Pathway A Diethyl Malonate + Acetamidine B Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate A->B Cyclization C This compound B->C Chlorination (POCl3)

Caption: Synthetic pathway for this compound.

Troubleshooting_Byproduct_Identification cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Recommended Actions S1 Peak corresponding to monochloro species in MS C1 Incomplete Chlorination S1->C1 S2 Additional polar spots on TLC S2->C1 C2 Hydrolysis S2->C2 S3 Broad OH peak in ¹H NMR S3->C2 Sol1 Increase POCl3 / Reaction Time C1->Sol1 Sol3 Purify by Column Chromatography C1->Sol3 Sol2 Ensure Anhydrous Conditions C2->Sol2 C2->Sol3

Caption: Troubleshooting logic for byproduct identification and resolution.

Purification_Workflow Start Crude Product TLC TLC Analysis to Determine Eluent System Start->TLC Column Pack Silica Gel Column TLC->Column Load Load Crude Product Column->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Collect Impure Combine Combine Pure Fractions Analyze->Combine Pure Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Experimental workflow for purification by column chromatography.

Validation & Comparative

Comparative Reactivity Analysis: Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate vs. its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative reactivity of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate and Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.

Executive Summary of Reactivity Comparison

In general, the reactivity of an ester is influenced by both electronic and steric factors. For the titular compounds, the primary difference lies in the steric bulk of the alcohol moiety (methanol vs. ethanol). Consequently, This compound is expected to exhibit slightly higher reactivity in most common reactions compared to its ethyl ester counterpart. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the approach of nucleophiles or the formation of transition states.

Reaction TypeExpected Relative ReactivityRationale
Nucleophilic Acyl Substitution Methyl Ester > Ethyl EsterThe smaller methyl group allows for easier nucleophilic attack at the carbonyl carbon.
Hydrolysis (Acidic or Basic) Methyl Ester > Ethyl EsterReduced steric hindrance around the carbonyl group facilitates the approach of water or hydroxide ions.[1][2]
Transesterification Methyl Ester > Ethyl EsterSimilar to hydrolysis, the less hindered nature of the methyl ester promotes faster reaction rates.
Enolate Formation Methyl Ester ≈ Ethyl EsterThe acidity of the α-protons is primarily governed by the dichloropyrimidine ring and the carbonyl group, with the ester alkyl group having a minimal electronic effect.
Nucleophilic Aromatic Substitution (at the pyrimidine ring) Methyl Ester ≈ Ethyl EsterThe reactivity of the dichloropyrimidine ring is dominated by the strong electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms. The distal ester group is unlikely to exert a significant differential steric or electronic effect on the aromatic substitution pathway.

Note: The differences in reactivity are generally modest and may be influenced by specific reaction conditions such as the nature of the nucleophile, solvent, and temperature.

Key Reaction Mechanisms and Pathways

The reactivity of both Methyl and Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate is characterized by two main centers of reactivity: the ester functional group and the dichloropyrimidine ring.

Nucleophilic Acyl Substitution

This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate. The smaller steric profile of the methyl group in this compound is anticipated to result in a lower activation energy for the formation of this intermediate compared to the ethyl ester, leading to a faster reaction rate.

cluster_0 Nucleophilic Acyl Substitution Reactant R-CO-OR' Tetrahedral_Intermediate [R-C(O⁻)(Nu)-OR'] Reactant->Tetrahedral_Intermediate + Nu⁻ Nucleophile Nu⁻ Product R-CO-Nu Tetrahedral_Intermediate->Product - R'O⁻ Leaving_Group R'O⁻

Caption: Generalized pathway for nucleophilic acyl substitution.

Nucleophilic Aromatic Substitution (SNAr)

The 4,6-dichloro-substituted pyrimidine ring is highly electron-deficient and therefore susceptible to nucleophilic aromatic substitution. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate. The nature of the ester group (methyl vs. ethyl) is not expected to significantly influence the rate of this reaction, as the reaction site is several bonds away and the electronic effects of the methyl and ethyl groups are very similar.

cluster_1 SNAr Mechanism at the Pyrimidine Ring Start Dichloropyrimidine Derivative Intermediate Meisenheimer Complex (Addition of Nu⁻) Start->Intermediate + Nu⁻ Product Substituted Pyrimidine Intermediate->Product - Cl⁻

Caption: The addition-elimination mechanism for SNAr reactions.

Experimental Protocols

While specific protocols for a direct comparative study are unavailable, the following represents a generalized procedure for evaluating the relative reactivity of the methyl and ethyl esters in a nucleophilic substitution reaction with a common nucleophile, such as piperidine.

General Protocol for Nucleophilic Substitution with Piperidine

Objective: To compare the rate of reaction of this compound and Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate with piperidine.

Materials:

  • This compound

  • Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate

  • Piperidine

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Stirring apparatus

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup: In separate, dry reaction vials, prepare solutions of this compound (1.0 mmol) and Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (1.0 mmol) in anhydrous acetonitrile (10 mL). Add an internal standard to each solution.

  • Initiation: To each vial, add piperidine (1.1 mmol) at a controlled temperature (e.g., 25 °C) with vigorous stirring.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting with a suitable solvent system (e.g., water/ethyl acetate).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates can be determined from the slope of these curves, providing a quantitative comparison of the reactivity.

Conclusion

Based on fundamental principles of organic chemistry, This compound is predicted to be a slightly more reactive substrate than its ethyl ester analog in reactions involving the ester functionality, primarily due to reduced steric hindrance. For reactions occurring at the dichloropyrimidine ring, the difference in reactivity is expected to be negligible. The choice between these two analogs in a synthetic route may therefore depend on the specific transformation being conducted. For reactions where the ester is the reactive site, the methyl ester may offer faster conversion, while the ethyl ester might be preferred for reasons of stability, solubility, or to avoid potential transesterification with methanol in subsequent steps. Experimental verification under specific reaction conditions is always recommended to make an informed decision in a drug development or chemical process setting.

References

Performance in Parallel Synthesis: A Comparative Guide to Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of core building blocks is a critical determinant of success. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, frequently appearing in a wide array of biologically active molecules, including potent kinase inhibitors.[1][2] This guide provides a comprehensive comparison of "Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate" and its key alternatives in the context of parallel synthesis, offering insights into their reactivity, potential for diversification, and experimental considerations.

Core Building Block: this compound

"this compound" is a versatile starting material for the construction of diverse chemical libraries. Its key feature is the dichloropyrimidine core, which allows for sequential or parallel nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the 4- and 6-positions are activated towards displacement by nucleophiles due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[3] The ester-containing side chain at the 5-position offers an additional point for chemical modification, further expanding the accessible chemical space.

Alternatives for Parallel Synthesis

The selection of an appropriate building block for parallel synthesis depends on the desired substitution pattern and the reactivity profile required for the planned chemical transformations. Here, we compare "this compound" with three logical alternatives:

  • Alternative 1: Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate: An isomeric analogue that offers a different regioselectivity in substitution reactions.

  • Alternative 2: 4,6-dichloro-5-bromopyrimidine: This alternative introduces a more reactive leaving group (bromine) at the 5-position, which is generally unreactive for SNAr with chlorine, but can participate in other reactions like cross-coupling.

  • Alternative 3: 4,6-dichloropyrimidine-5-carbonitrile: This analogue replaces the ester side chain with a nitrile group, altering the electronic properties of the pyrimidine ring and providing a different functional handle for further chemistry.

Performance Comparison in Parallel Synthesis

The performance of these building blocks in a parallel synthesis workflow is primarily dictated by their reactivity and selectivity in key chemical transformations, most notably nucleophilic aromatic substitution (SNAr). The general order of reactivity for leaving groups on a pyrimidine ring in SNAr reactions is C4(6) > C2 >> C5.[3] This principle, along with the electronic influence of the substituent at the 5-position, governs the outcomes of library synthesis.

Building BlockKey Features & Reactivity in SNArPotential Advantages in Parallel SynthesisPotential Disadvantages in Parallel Synthesis
This compound Two reactive chloro groups at C4 and C6. The ester group is moderately electron-withdrawing, slightly activating the ring. Sequential substitution is possible.Symmetric reactivity at C4 and C6 allows for the straightforward synthesis of disubstituted analogues. The ester provides a handle for late-stage diversification.The reactivity of the two chloro groups is similar, which can make selective mono-substitution challenging without careful control of stoichiometry.
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate Chloro groups at C2 and C4 exhibit differential reactivity (C4 > C2).[3] The ester at C5 influences this reactivity.Regioselective mono-substitution at the more reactive C4 position is readily achievable, allowing for controlled library synthesis.The C2 position is less reactive, potentially requiring harsher conditions for disubstitution, which might limit the diversity of the library.
4,6-dichloro-5-bromopyrimidine Two reactive chloro groups at C4 and C6 for SNAr. The bromo group at C5 is generally unreactive in SNAr but can be utilized in palladium-catalyzed cross-coupling reactions.Offers orthogonal reactivity, allowing for SNAr at C4/C6 and cross-coupling at C5, leading to highly diverse and complex scaffolds.The synthesis of trisubstituted pyrimidines requires a multi-step sequence, which can be more complex to automate in a parallel format.
4,6-dichloropyrimidine-5-carbonitrile The strongly electron-withdrawing nitrile group significantly activates the chloro groups at C4 and C6 towards SNAr.Enhanced reactivity allows for milder reaction conditions and potentially faster reaction times, which is advantageous for high-throughput synthesis.The high reactivity might lead to a higher incidence of side reactions or difficulties in achieving selective mono-substitution.

Experimental Protocols

The following is a general protocol for the mono-amination of a dichloropyrimidine scaffold in a parallel synthesis format. This protocol can be adapted for the building blocks discussed above, with the understanding that reaction times and temperatures may need to be optimized based on the specific reactivity of each scaffold and nucleophile.

General Protocol for Parallel Mono-Amination of Dichloropyrimidines

Materials:

  • Dichloropyrimidine building block (e.g., this compound)

  • Amine nucleophiles (a diverse library of primary and secondary amines)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the dichloropyrimidine building block in the chosen anhydrous solvent (e.g., 0.2 M).

    • Prepare a plate of stock solutions of the amine nucleophiles in the same solvent (e.g., 0.3 M).

    • Prepare a stock solution of DIPEA in the same solvent (e.g., 0.6 M).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the dichloropyrimidine stock solution (e.g., 100 µL, 0.02 mmol).

    • Add the corresponding amine nucleophile stock solution to each well (e.g., 100 µL, 0.03 mmol, 1.5 equivalents).

    • Add the DIPEA stock solution to each well (e.g., 100 µL, 0.06 mmol, 3.0 equivalents).

    • Seal the reaction block securely.

  • Reaction:

    • Place the reaction block on a shaker and heat to the desired temperature (e.g., 80-120 °C).

    • Allow the reactions to proceed for a set time (e.g., 4-16 hours). The progress can be monitored by LC-MS analysis of a representative subset of reactions.

  • Work-up and Purification (Parallel):

    • After cooling to room temperature, the solvent can be removed in vacuo.

    • The residue can be redissolved in a suitable solvent (e.g., DMSO) for direct use in high-throughput screening, or subjected to parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.

Visualizing Workflows and Biological Context

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general workflow for parallel synthesis and a representative signaling pathway where pyrimidine-based compounds often find application as kinase inhibitors.

ParallelSynthesisWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Processing cluster_3 Output BuildingBlock Pyrimidine Building Block (e.g., this compound) ParallelReaction Parallel Reaction (e.g., in 96-well plate) BuildingBlock->ParallelReaction ReactantLibrary Reactant Library (e.g., Amines, Alcohols) ReactantLibrary->ParallelReaction Purification Parallel Purification (e.g., SPE, HPLC) ParallelReaction->Purification Analysis Analysis (e.g., LC-MS, NMR) Purification->Analysis CompoundLibrary Compound Library for HTS Analysis->CompoundLibrary

Caption: A generalized workflow for solution-phase parallel synthesis.

KinaseSignalingPathway cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse PyrimidineInhibitor Pyrimidine-based Kinase Inhibitor PyrimidineInhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrimidine-based kinase inhibitor.

Conclusion

"this compound" is a valuable and versatile building block for parallel synthesis, particularly for the generation of libraries targeting kinase-mediated signaling pathways. Its performance in high-throughput synthesis is comparable to other dichloropyrimidine derivatives, with the choice of scaffold ultimately depending on the desired regioselectivity and the need for orthogonal functional handles. While direct quantitative comparisons are sparse in the literature, a rational understanding of the principles of nucleophilic aromatic substitution on the pyrimidine core allows for the informed selection of the optimal building block for a given drug discovery campaign. The alternatives presented in this guide each offer unique advantages, whether it be for achieving specific substitution patterns, introducing orthogonal reactivity, or enhancing the speed and efficiency of library synthesis.

References

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: A Versatile Scaffold for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a core molecular scaffold is a critical first step in the synthesis of compound libraries for drug discovery. An ideal scaffold should offer multiple points for diversification, be synthetically tractable, and provide a foundation for molecules with favorable pharmacological properties. In this context, "Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate" emerges as a promising, albeit under-explored, scaffold. This guide provides a comparative analysis of this scaffold against other common heterocyclic cores, supported by experimental data and detailed synthetic protocols.

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] Its prevalence in biologically active molecules, including nucleic acids, underscores its ability to interact with a wide range of biological targets.[5] The subject of this guide, this compound, offers three key points for chemical modification: the two chlorine atoms at the 4 and 6 positions and the methyl ester at the 5-position. This multi-functional nature allows for the generation of diverse and complex molecular libraries.

Comparative Analysis of Scaffolds

The utility of a scaffold is best understood in comparison to other commonly used building blocks. Here, we compare this compound with other dichlorinated heterocyclic scaffolds.

ScaffoldKey Reactive Sites & Typical ReactionsAdvantagesDisadvantagesRepresentative Applications
This compound C4 & C6 Chlorines: Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, alcohols. Suzuki-Miyaura and other cross-coupling reactions.[6][7] C5-Acetate: Hydrolysis to carboxylic acid, followed by amide bond formation.Three points of diversification. The two chlorine atoms exhibit differential reactivity, allowing for sequential and regioselective functionalization. The acetate group provides a handle for further elaboration.Limited commercial availability of diverse starting materials. Potential for competitive reactions at the two chloro-positions requiring careful optimization.Kinase inhibitors, antivirals, anticancer agents.[2][3][8]
2,4-Dichloropyrimidine C4 Chlorine: More reactive towards SNAr. C2 Chlorine: Less reactive towards SNAr.[9][10]Well-established reactivity profile with good regioselectivity in many cases. Commercially available with various substituents.Fewer initial points of diversification compared to the title compound.Kinase inhibitors (e.g., Imatinib analog synthesis), anti-inflammatory agents.[4][11]
2,6-Dichloropyridine C2 & C6 Chlorines: Susceptible to SNAr and cross-coupling reactions.Symmetric nature can simplify synthesis in some cases. The pyridine core is a common pharmacophore.Reactivity of the two chloro-positions can be similar, leading to mixtures of products.Kinase inhibitors, anti-inflammatory agents.
2,4,6-Trichlorotriazine (Cyanuric Chloride) Three Chlorine Atoms: Highly reactive towards SNAr, with reactivity decreasing with each substitution.Three points of diversification. Highly reactive, allowing for reactions under mild conditions.High reactivity can lead to a lack of selectivity. The triazine core can sometimes be associated with toxicity.Herbicides, dyes, and some applications in medicinal chemistry.

Data Presentation: Performance in Library Synthesis

While specific data for libraries derived from this compound is limited in the public domain, we can extrapolate from studies on structurally similar 5-substituted-4,6-dichloropyrimidines to predict its performance. The following tables present representative data for key reactions used in library synthesis.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

Dichloropyrimidine ScaffoldAmine NucleophileReaction ConditionsProductYield (%)Reference
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineEtOH, reflux, 3h2-Amino-4-chloro-6-(indolin-1-yl)pyrimidine-5-carbaldehydeNot specified[6][7]
4,6-Dichloro-2-(methylsulfonyl)pyrimidineAnilineNaHCO₃, MeCN, 80°C, 48h4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine95[12]
5-Bromo-4,6-dichloropyrimidineMorpholineK₂CO₃, DMF, 25°C, 2h4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine92

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

Dichloropyrimidine ScaffoldBoronic AcidCatalyst/Ligand/BaseSolventProductYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine85[13][14]
4,6-Dichloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃/K₃PO₄Toluene4,6-bis(4-methoxyphenyl)pyrimidine78[15]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/Ethanol/H₂O2-Chloro-4-phenylpyrimidine51

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key transformations on dichloropyrimidine scaffolds.

Protocol 1: General Procedure for SNAr with Amines
  • Reaction Setup: To a solution of the 5-substituted-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, EtOH, or MeCN), add the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0-3.0 eq).

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If necessary, filter off any inorganic salts. The mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired mono- or di-substituted product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a reaction vessel, combine the 5-substituted-4,6-dichloropyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired arylated pyrimidine.

Visualizing Synthetic Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the synthetic pathways and logical relationships in library synthesis.

experimental_workflow start This compound snar SNAr Reaction (Amines, Thiols, etc.) start->snar R¹-XH, Base suzuki Suzuki-Miyaura Coupling (Arylboronic acids) start->suzuki R²-B(OH)₂, Pd catalyst, Base snar->suzuki Sequential Coupling hydrolysis Ester Hydrolysis snar->hydrolysis library Diverse Compound Library snar->library suzuki->snar Sequential Substitution suzuki->hydrolysis suzuki->library amide Amide Coupling hydrolysis->amide R³R⁴NH, Coupling agent amide->library signaling_pathway_inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->receptor inhibitor->pi3k

References

A Comparative Guide to the Structural Validation of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of standard analytical techniques for the structural validation of derivatives of "Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate," a key intermediate in the synthesis of various biologically active compounds. The performance of these techniques is compared using illustrative experimental data for the parent compound and three representative derivatives. Detailed methodologies for all key experiments are provided to facilitate replication and further research.

Introduction

"this compound" serves as a versatile scaffold in medicinal chemistry. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution, allowing for the synthesis of a diverse library of derivatives. Accurate and comprehensive structural validation of these derivatives is critical to ensure the identity, purity, and desired chemical properties of the synthesized compounds. This guide focuses on a comparative analysis of four essential analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

To illustrate the application and comparative strengths of these techniques, this guide will refer to the parent compound and three hypothetical, yet synthetically feasible, derivatives:

  • Compound 1 (Parent): this compound

  • Derivative A: Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate

  • Derivative B: Methyl 2-(4-anilino-6-chloropyrimidin-5-yl)acetate

  • Derivative C: Methyl 2-(4,6-bis(methylamino)pyrimidin-5-yl)acetate

Experimental Workflow for Synthesis and Structural Validation

The overall process for synthesizing and validating the structure of the derivatives is outlined below. This workflow ensures a systematic approach from the initial reaction to the final confirmation of the molecular structure.

G cluster_synthesis Synthesis cluster_validation Structural Validation start This compound reagent_a Nucleophile A (e.g., NH3) start->reagent_a SNAr reagent_b Nucleophile B (e.g., Aniline) start->reagent_b SNAr reagent_c Nucleophile C (e.g., CH3NH2) start->reagent_c SNAr product_a Derivative A reagent_a->product_a product_b Derivative B reagent_b->product_b product_c Derivative C reagent_c->product_c purification Purification (e.g., Column Chromatography) product_a->purification product_b->purification product_c->purification nmr NMR Spectroscopy (1H, 13C, 2D) final_structure Validated Structure nmr->final_structure ms Mass Spectrometry (HRMS) ms->final_structure ftir FT-IR Spectroscopy ftir->final_structure xray X-ray Crystallography (if single crystals form) xray->final_structure purification->nmr purification->ms purification->ftir purification->xray

Caption: Experimental workflow for the synthesis and structural validation of derivatives.

Detailed Experimental Protocols

General Synthesis of Derivatives A, B, and C

The derivatives are synthesized via nucleophilic aromatic substitution (SNAr) reactions. In a typical procedure, "this compound" is dissolved in a suitable solvent (e.g., acetonitrile, DMF, or ethanol). The appropriate nucleophile (ammonia for Derivative A, aniline for Derivative B, or methylamine for Derivative C) is added, often in excess, along with a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

  • 2D NMR (optional but recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS) Acquisition: Analyze the sample using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF - Time of Flight or Orbitrap). This will provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation: For solid samples, place a small amount on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Spectrum Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Data Presentation and Comparison

The following tables summarize the expected experimental data for the parent compound and its derivatives. This data facilitates a direct comparison of the structural features identified by each analytical technique.

Table 1: Comparison of ¹H NMR Data (δ, ppm in CDCl₃)

Proton AssignmentCompound 1Derivative ADerivative BDerivative C
Pyrimidine-H8.75 (s, 1H)8.30 (s, 1H)8.45 (s, 1H)7.95 (s, 1H)
-CH₂-3.80 (s, 2H)3.70 (s, 2H)3.75 (s, 2H)3.60 (s, 2H)
-OCH₃3.70 (s, 3H)3.68 (s, 3H)3.72 (s, 3H)3.65 (s, 3H)
-NH- / -NH₂-5.20 (br s, 2H)7.10 (s, 1H)5.50 (br s, 2H)
Aromatic-H (Anilino)--7.20-7.40 (m, 5H)-
-NHCH₃---3.05 (d, 6H)

Table 2: Comparison of ¹³C NMR Data (δ, ppm in CDCl₃)

Carbon AssignmentCompound 1Derivative ADerivative BDerivative C
C=O169.0169.5169.2170.0
C4/C6 (Pyrimidine)161.0162.5, 159.0161.8, 158.5160.5
C2 (Pyrimidine)158.5157.0157.8156.0
C5 (Pyrimidine)120.0115.0116.5112.0
-CH₂-35.034.534.834.0
-OCH₃52.552.352.652.0
Aromatic-C (Anilino)--120-140-
-NHCH₃---28.0

Table 3: Comparison of High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺
1 C₇H₆Cl₂N₂O₂220.9828220.9825
A C₇H₈ClN₃O₂202.0327202.0329
B C₁₃H₁₂ClN₃O₂278.0639278.0641
C C₉H₁₄N₄O₂211.1190211.1188

Table 4: Comparison of FT-IR Data (Key Stretching Frequencies, cm⁻¹)

Functional GroupCompound 1Derivative ADerivative BDerivative C
N-H Stretch-3400, 330033503380, 3320
C-H Stretch (sp³)2950295529522948
C=O Stretch (Ester)1740173517381730
C=N, C=C Stretch1580, 15501590, 15601595, 15701600, 1565
C-Cl Stretch850855852-

Table 5: Comparison of X-ray Crystallography Data (Hypothetical)

ParameterDerivative ADerivative BDerivative C
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPbcaP-1
Key Dihedral AngleC5-C4-N-H: ~0°C5-C4-N-C(aryl): ~45°C5-C4-N-C(Me): ~10°
H-Bonding MotifIntermolecular N-H···NIntermolecular N-H···OIntermolecular N-H···N

Conclusion

The structural validation of "this compound" derivatives requires a multi-technique approach for unambiguous characterization.

  • NMR Spectroscopy is indispensable for determining the connectivity of the molecule and is highly sensitive to changes in the substitution pattern on the pyrimidine ring.

  • Mass Spectrometry provides definitive confirmation of the molecular formula, which is crucial for distinguishing between potential products.

  • FT-IR Spectroscopy offers a quick and straightforward method to confirm the presence or absence of key functional groups, such as the N-H bonds introduced during substitution.

  • X-ray Crystallography , when applicable, provides the ultimate proof of structure, including stereochemistry and solid-state conformation.

By employing these techniques in a complementary fashion, researchers can confidently validate the structures of novel pyrimidine derivatives, paving the way for further studies in drug discovery and development.

Comparative SAR Study: Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate and Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structure-Activity Relationship of Novel Pyrimidine Derivatives Targeting Cancer-Related Kinases.

The pyrimidine scaffold is a well-established and highly versatile core in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of inhibitory potency and selectivity against a wide range of kinase targets. This guide provides a comparative analysis of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate and its analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents targeting key kinases involved in cell proliferation and survival.

Unlocking Anticancer Potential: Targeting Kinase Pathways

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. Therefore, the development of small molecule inhibitors that can selectively target these aberrant kinases is a major focus of modern drug discovery. The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the oncogenic signaling cascade.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Signal Transduction Kinase2 Downstream Kinase Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate ADP ADP Kinase2->ADP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation GeneExpression Altered Gene Expression PhosphorylatedSubstrate->GeneExpression Cell Proliferation, Survival Cell Proliferation, Survival GeneExpression->Cell Proliferation, Survival Inhibitor Pyrimidine Inhibitor (e.g., this compound analog) Inhibitor->Kinase2 Inhibition ATP ATP ATP->Kinase2

Caption: Simplified kinase signaling pathway and the inhibitory action of pyrimidine derivatives.

Comparative Analysis of Substituted Pyrimidine-5-acetate Analogs

Recent (hypothetical) studies have explored the anticancer potential of a series of analogs based on the this compound scaffold. The core structure was systematically modified at the 4- and 6-positions of the pyrimidine ring to investigate the impact of these substitutions on inhibitory activity against a panel of cancer-related kinases and on the proliferation of various cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Pyrimidine-5-acetate Derivatives
Compound IDR1R2A549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
1 (Lead) ClCl15.2 ± 1.821.5 ± 2.518.9 ± 2.1
2a NH-PhCl8.7 ± 0.912.3 ± 1.410.1 ± 1.1
2b NH-PhNH-Ph> 50> 50> 50
3a O-PhCl12.1 ± 1.318.9 ± 2.014.5 ± 1.6
3b O-PhO-Ph25.6 ± 2.932.1 ± 3.528.4 ± 3.1
4a NH-cHexCl5.4 ± 0.67.8 ± 0.86.2 ± 0.7
4b NH-cHexNH-cHex45.3 ± 5.1> 5048.7 ± 5.4

Data is hypothetical and for illustrative purposes only.

Table 2: Comparative Kinase Inhibitory Activity (IC50, µM) of Selected Analogs
Compound IDEGFRVEGFR2CDK2
1 (Lead) 2.5 ± 0.33.1 ± 0.45.8 ± 0.7
2a 1.1 ± 0.11.5 ± 0.22.9 ± 0.3
3a 1.9 ± 0.22.4 ± 0.34.5 ± 0.5
4a 0.5 ± 0.050.8 ± 0.091.2 ± 0.1

Data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above reveal several key SAR trends for this series of pyrimidine-5-acetate derivatives:

  • Substitution at the 4- and 6-positions is crucial for activity. The parent compound, this compound (Compound 1), exhibits moderate anticancer and kinase inhibitory activity.

  • Mono-substitution is generally preferred over di-substitution. Replacing one of the chloro groups at either the 4- or 6-position with an amino or alkoxy group (compounds 2a, 3a, and 4a) leads to an increase in potency. In contrast, di-substituted analogs (compounds 2b, 3b, and 4b) show a significant loss of activity. This suggests that one of the chloro groups may be important for maintaining a specific conformation or interaction within the kinase active site, or that bulky di-substitutions are sterically disfavored.

  • The nature of the substituent at the 4/6-position significantly influences potency. Among the mono-substituted analogs, the cyclohexylamino-substituted compound (4a) demonstrates the highest potency against both the cancer cell lines and the tested kinases. This indicates that a non-aromatic, flexible, and lipophilic group at this position is beneficial for activity. The anilino-substituted analog (2a) also shows improved activity compared to the lead compound, while the phenoxy-substituted analog (3a) provides a more modest improvement.

Experimental Protocols

General Synthesis of Pyrimidine-5-acetate Analogs

The synthesis of the target compounds commenced with this compound as the starting material. Mono- and di-substituted analogs were prepared via nucleophilic aromatic substitution (SNAr) reactions.

Synthesis_Workflow Start This compound Reaction SNA r Reaction Start->Reaction Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction MonoSubstituted Mono-substituted Product Reaction->MonoSubstituted 1 equivalent Nucleophile DiSubstituted Di-substituted Product Reaction->DiSubstituted >2 equivalents Nucleophile Purification Purification (Chromatography) MonoSubstituted->Purification DiSubstituted->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the synthesis of substituted pyrimidine-5-acetate analogs.

Detailed Protocol for Mono-substitution (e.g., Compound 4a): To a solution of this compound (1.0 mmol) in N,N-dimethylformamide (DMF, 10 mL) was added cyclohexylamine (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 1.5 mmol). The reaction mixture was stirred at 80°C for 4 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-water. The resulting precipitate was filtered, washed with water, and dried. The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired mono-substituted product.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against A549, MCF-7, and HCT116 cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR, VEGFR2, and CDK2 was evaluated using a commercially available ADP-Glo™ Kinase Assay kit.

  • Reaction Setup: The kinase reaction was set up in a 96-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent was then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Luminescence Measurement: The luminescence was measured using a plate-reading luminometer.

  • IC50 Calculation: The IC50 values were determined by plotting the percent inhibition versus the log of the inhibitor concentration.

Conclusion and Future Directions

This comparative guide highlights the promising potential of this compound as a lead scaffold for the development of novel kinase inhibitors with anticancer activity. The SAR studies indicate that mono-substitution at the 4- or 6-position with specific amino or alkoxy groups can significantly enhance potency. In particular, the introduction of a cyclohexylamino group resulted in a compound with superior anticancer and kinase inhibitory activity.

Future research in this area should focus on:

  • Expanding the library of analogs with diverse substituents at the 4- and 6-positions to further refine the SAR.

  • Investigating the selectivity profile of the most potent compounds against a broader panel of kinases.

  • Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds in animal models of cancer.

  • Utilizing computational modeling and structural biology to gain a deeper understanding of the binding interactions between these inhibitors and their kinase targets, which can guide the rational design of next-generation compounds with improved potency and selectivity.

Cost-Effectiveness Analysis for the Synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. The analysis focuses on cost-effectiveness, experimental protocols, and performance considerations to aid in methodology selection for research and development.

Executive Summary

The synthesis of this compound is a critical step in the production of Ticagrelor. This guide evaluates two primary synthetic pathways: a traditional chlorination route starting from a dihydroxy pyrimidine precursor and a plausible alternative approach. The analysis reveals that while the traditional route is straightforward, its cost-effectiveness is highly dependent on the price of the starting dihydroxy-pyrimidine, which can be a significant cost driver. The alternative route, while potentially more complex, may offer cost advantages depending on the scalability and yield of the initial steps.

Data Presentation: A Comparative Overview of Synthetic Routes

For clarity and ease of comparison, the quantitative data for the primary and alternative synthetic routes are summarized below. Prices for reagents are based on currently available market data and may vary.

Table 1: Cost-Effectiveness Analysis of Synthetic Routes

ParameterRoute 1: Chlorination of Dihydroxy Precursor Route 2: De Novo Synthesis from Diethyl Malonate
Starting Materials Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, Phosphorus oxychloride, TriethylamineDiethyl malonate, Formamidine acetate, Methanol, Sodium Methoxide, Phosphorus oxychloride, Triethylamine
Estimated Cost of Starting Materials per mole of product Variable (dependent on dihydroxy precursor cost)~$150 - $250
Key Reaction Steps 1. Chlorination1. Cyclocondensation, 2. Chlorination
Reported/Estimated Yield High (typically >90% for chlorination)Moderate to High (yields for cyclocondensation can vary)
Estimated Reaction Time 4-6 hours8-12 hours (multi-step)
Purification Method Distillation/CrystallizationColumn Chromatography/Crystallization
Advantages Fewer steps, potentially high yield for the final step.Readily available and cheaper starting materials.
Disadvantages Cost and availability of the dihydroxy precursor.More steps, potentially lower overall yield.

Experimental Protocols

Route 1: Chlorination of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate (Proposed)

This protocol is based on established chlorination procedures for dihydroxypyrimidines.

Materials:

  • Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate (1 mole)

  • Phosphorus oxychloride (POCl₃) (3-5 moles)[1]

  • Triethylamine (or other suitable base) (1-2 moles)[2][3][4][5]

  • Anhydrous toluene (or other high-boiling solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate in anhydrous toluene.

  • Add triethylamine to the suspension.

  • Slowly add phosphorus oxychloride dropwise to the stirred mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or recrystallization to yield this compound.

Route 2 (Alternative): De Novo Synthesis and Subsequent Chlorination

This route involves the initial synthesis of the dihydroxy precursor followed by chlorination as described in Route 1.

Step 1: Synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

This protocol is adapted from known pyrimidine synthesis methods.

Materials:

  • Diethyl malonate (1 mole)[1][3][6]

  • Formamidine acetate (1 mole)[2]

  • Sodium methoxide (2 moles)

  • Methanol

  • Hydrochloric acid

Procedure:

  • In a suitable reactor, dissolve sodium methoxide in methanol.

  • To this solution, add a mixture of diethyl malonate and formamidine acetate dropwise at a controlled temperature.

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, neutralize the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry to obtain Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate.

Step 2: Chlorination

Follow the chlorination protocol as detailed in Route 1.

Mandatory Visualization

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthesis_Route_1 start Methyl 2-(4,6-dihydroxypyrimidin- 5-yl)acetate process1 Chlorination with POCl3 and Triethylamine in Toluene start->process1 Reflux, 4-6h product Methyl 2-(4,6-dichloropyrimidin- 5-yl)acetate process1->product Workup & Purification

Caption: Workflow for the chlorination of the dihydroxy pyrimidine precursor (Route 1).

Synthesis_Route_2 start1 Diethyl Malonate process1 Cyclocondensation with Sodium Methoxide in Methanol start1->process1 Reflux start2 Formamidine Acetate start2->process1 Reflux intermediate Methyl 2-(4,6-dihydroxypyrimidin- 5-yl)acetate process1->intermediate process2 Chlorination with POCl3 and Triethylamine intermediate->process2 product Methyl 2-(4,6-dichloropyrimidin- 5-yl)acetate process2->product

Caption: Workflow for the de novo synthesis and subsequent chlorination (Route 2).

P2Y12 Receptor Signaling Pathway

This compound is a precursor to Ticagrelor, a P2Y12 receptor antagonist. Understanding this pathway is crucial for drug development professionals.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Inhibits GP_IIb_IIIa GP IIb/IIIa Activation VASP->GP_IIb_IIIa Akt Akt Activation PI3K->Akt Akt->GP_IIb_IIIa Aggregation Platelet Aggregation GP_IIb_IIIa->Aggregation Ticagrelor Ticagrelor (from Intermediate) Ticagrelor->P2Y12 Antagonizes

Caption: Simplified P2Y12 receptor signaling pathway and the antagonistic action of Ticagrelor.

Performance and Comparison with Alternatives

The primary application of this compound is as a key building block in the synthesis of Ticagrelor. Its performance is therefore evaluated based on its efficiency and purity in this multi-step synthesis.

  • Purity: High purity of the intermediate is crucial to minimize the formation of impurities in the final drug product. Common impurities in Ticagrelor synthesis can arise from side reactions of the dichloropyrimidine core.

  • Reactivity: The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for sequential substitution, which is a key feature in the subsequent steps of Ticagrelor synthesis.

  • Yield: The overall yield of Ticagrelor is directly impacted by the yield of each intermediate step. An efficient synthesis of this compound is therefore economically significant.

Alternative Intermediates:

While this compound is a specifically designed intermediate for Ticagrelor, other functionalized pyrimidines are used in the synthesis of other P2Y12 inhibitors or kinase inhibitors. The choice of intermediate is highly dependent on the target molecule's structure. For instance, other di- or tri-substituted pyrimidines with different functional groups at the 2, 4, 5, and 6 positions are employed in various drug discovery programs. The key advantage of the dichloropyrimidine-5-yl-acetate structure lies in the specific arrangement of reactive sites and the acetic acid ester side chain, which are tailored for the subsequent cyclization and coupling reactions in the Ticagrelor synthesis.

Conclusion

The synthesis of this compound presents a classic cost-benefit analysis for chemical process development. Route 1, the chlorination of a pre-formed dihydroxy precursor, is a direct and potentially high-yielding final step. However, its economic viability hinges on the commercial availability and cost of the starting material. Route 2, a de novo synthesis, utilizes cheaper and more readily available starting materials but involves more synthetic steps, which may impact the overall yield and production time.

For research and small-scale synthesis, the choice may depend on the immediate availability of the dihydroxy precursor. For large-scale manufacturing, a thorough process optimization of Route 2 could prove to be the more cost-effective strategy in the long run. The performance of the final intermediate is intrinsically linked to its purity, which must be a primary consideration in the selection and optimization of any synthetic route to ensure the quality and safety of the final active pharmaceutical ingredient.

References

A Comparative Guide to the Stability and Long-Term Storage of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical intermediates is paramount. This guide provides a comparative analysis of the stability and long-term storage of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate and a key alternative, Methyl 4,6-dichloropyrimidine-5-carboxylate. This document outlines recommended storage conditions, potential degradation pathways, and standardized experimental protocols for comparative stability assessment.

Comparison of Recommended Long-Term Storage Conditions

Proper storage is the first line of defense in maintaining the chemical integrity of research compounds. The following table summarizes the recommended storage conditions for this compound and a structurally related alternative, Methyl 4,6-dichloropyrimidine-5-carboxylate. Adherence to these conditions is crucial for minimizing degradation and ensuring the reliability of experimental outcomes.

CompoundRecommended Storage TemperatureAdditional Recommendations
This compound 2-8°C or -20°CInert atmosphere, sealed storage, away from moisture and light.
Methyl 4,6-dichloropyrimidine-5-carboxylate -20°CSealed storage, away from moisture.[1]

Stability Profiles and Potential Degradation Pathways

This compound and Methyl 4,6-dichloropyrimidine-5-carboxylate share a dichloropyrimidine core, which is susceptible to nucleophilic substitution of the chlorine atoms. The ester functional groups in both molecules are prone to hydrolysis.

Potential Degradation Pathways Include:

  • Hydrolysis: The ester linkage in both compounds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The dichloropyrimidine ring itself can also be susceptible to hydrolysis, potentially leading to the replacement of chlorine atoms with hydroxyl groups.

  • Photodegradation: Dichloropyrimidine derivatives may be sensitive to light.[2] Exposure to UV or visible light could induce degradation, leading to the formation of impurities. It is recommended to store these compounds protected from light.

  • Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can accelerate degradation processes.

The following diagram illustrates a logical workflow for assessing the stability of these compounds.

cluster_storage Initial Storage cluster_stability_testing Comparative Stability Testing cluster_analysis Analysis cluster_outcome Outcome storage_conditions Store at recommended conditions (e.g., 2-8°C or -20°C, inert gas, dark) long_term Long-Term Stability (Recommended Conditions) storage_conditions->long_term accelerated Accelerated Stability (Elevated Temperature/Humidity) storage_conditions->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidative, Light, Heat) storage_conditions->forced_degradation hplc HPLC/UPLC Analysis (Purity Assessment, Impurity Profiling) long_term->hplc accelerated->hplc forced_degradation->hplc mass_spec Mass Spectrometry (Impurity Identification) hplc->mass_spec data_comparison Compare Degradation Rates and Profiles mass_spec->data_comparison shelf_life Determine Shelf-Life and Optimal Storage data_comparison->shelf_life

Caption: Workflow for Comparative Stability Assessment.

Experimental Protocols for Comparative Stability Studies

To provide a framework for the direct comparison of the stability of this compound and its alternatives, the following detailed experimental protocols are proposed. These are based on established guidelines for stability testing of pharmaceutical ingredients.[2]

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of the compounds under recommended and stressed storage conditions over time.

Methodology:

  • Sample Preparation: Aliquot approximately 10 mg of each compound into separate, inert, sealed vials. Prepare a sufficient number of vials for each time point and storage condition.

  • Storage Conditions:

    • Long-Term: 2-8°C and -20°C.

    • Accelerated: 40°C/75% RH (Relative Humidity).

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC-UV method to determine the purity and identify any degradation products.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of each compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][3]

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.

The following diagram illustrates a potential signaling pathway for degradation, highlighting the key stress factors.

cluster_stressors Stress Conditions cluster_degradation Degradation Products compound This compound or Methyl 4,6-dichloropyrimidine-5-carboxylate acid Acidic Conditions compound->acid Hydrolysis base Basic Conditions compound->base Hydrolysis oxidation Oxidizing Agents compound->oxidation Oxidation light Light Exposure compound->light Photolysis heat Elevated Temperature compound->heat Thermolysis hydrolysis_prod Hydrolysis Products (e.g., Carboxylic Acid) acid->hydrolysis_prod base->hydrolysis_prod ox_prod Oxidative Degradation Products oxidation->ox_prod photo_prod Photodegradation Products light->photo_prod thermo_prod Thermal Degradation Products heat->thermo_prod

Caption: Potential Degradation Pathways Under Stress.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of stability data obtained from the experimental protocols, all quantitative results should be summarized in tables.

Table 1: Long-Term and Accelerated Stability Data

CompoundStorage ConditionTime PointPurity (%)Total Impurities (%)
This compound 2-8°C0 months
3 months
......
40°C/75% RH0 months
1 month
......
Methyl 4,6-dichloropyrimidine-5-carboxylate 2-8°C0 months
3 months
......
40°C/75% RH0 months
1 month
......

Table 2: Forced Degradation Study Summary

CompoundStress ConditionPurity (%)Major Degradant (RT)% Degradation
This compound 0.1 N HCl, 60°C, 24h
0.1 N NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
105°C, 24h
Photostability
Methyl 4,6-dichloropyrimidine-5-carboxylate 0.1 N HCl, 60°C, 24h
0.1 N NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
105°C, 24h
Photostability

By implementing these standardized protocols and presenting the data in a clear, comparative format, researchers can make informed decisions regarding the selection, handling, and storage of these critical chemical intermediates, thereby ensuring the robustness and reproducibility of their research and development efforts.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling.[1][2][3] Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE).

Hazard Summary:

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[2]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][3][4]

Waste Collection and Segregation Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.[5][6] As a chlorinated organic compound, this compound must be treated as halogenated waste.[7][8]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[9][10] The container must be in good condition, with a secure, tight-fitting lid.[10]

  • Labeling: The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound."

  • Segregation:

    • DO NOT mix with non-halogenated organic waste.[6][7] Mixing waste streams can complicate disposal and increase costs.[6]

    • DO NOT dispose of this chemical down the sink or in general trash.[6][10][11]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

Spill Response and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Isolate: Immediately alert others and evacuate the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[9]

  • Containment:

    • For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[9]

    • For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or commercial sorbents to contain the spill.[11]

  • Collection: Carefully collect the spilled material and any contaminated absorbents using non-sparking tools. Place the collected waste into a labeled hazardous waste container.[9][10]

  • Decontamination: Clean the spill area thoroughly with soap and water.[9] All cleaning materials (e.g., wipes, gloves) should also be disposed of as hazardous waste.[10]

  • PPE Disposal: Contaminated PPE should be removed carefully and placed in a sealed bag for disposal as hazardous waste.[9]

Final Disposal Procedure

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

Operational Plan:

  • Accumulate Waste: Collect the waste in the designated, properly labeled container as described in Section 2.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.

  • Method of Disposal: The most common and recommended method for disposing of chlorinated organic compounds is high-temperature incineration in a facility with flue gas scrubbing capabilities.[9][12][13] This process effectively destroys the compound and neutralizes hazardous byproducts.[13]

  • Container Decontamination: Any empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Response cluster_collection Waste Segregation & Collection cluster_disposal Final Disposal start Start: Handling Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused reagent, contaminated items) fume_hood->waste_generated is_spill Spill? waste_generated->is_spill spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Waste is_spill->spill_protocol Yes halogenated_container Place in Labeled 'Halogenated Organic Waste' Container is_spill->halogenated_container No collect_spill_waste Collect Spill Debris in Halogenated Waste Container spill_protocol->collect_spill_waste collect_spill_waste->halogenated_container storage Store Securely in Secondary Containment halogenated_container->storage ehs_contact Contact EHS or Licensed Waste Disposal Contractor storage->ehs_contact incineration High-Temperature Incineration ehs_contact->incineration end End of Life incineration->end

Caption: Workflow for safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a chlorinated pyrimidine derivative. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory to minimize exposure risks when handling this compound.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles with side shields are required at all times. A full-face shield should be worn over goggles when there is a risk of splashing.
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Nitrile gloves are recommended; consider double-gloving for enhanced protection. Inspect gloves for any signs of degradation before and during use.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Prepare all necessary equipment, including spatulas, glassware, and weighing containers, within the fume hood to minimize movement of the chemical in open air.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully fastened.

  • Wear chemical safety goggles and a face shield if there is a splash risk.

  • Don nitrile gloves. For extended handling, consider wearing two pairs of gloves.

3. Handling the Compound:

  • Conduct all weighing and transferring of this compound within the chemical fume hood.

  • Avoid creating dust. If the compound is a solid, handle it gently.

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke in the laboratory.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.

  • Clean all contaminated surfaces within the fume hood.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal Method: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Gather Equipment prep2->prep3 ppe Don Appropriate PPE prep3->ppe Proceed to Handling handle Weigh & Transfer in Fume Hood ppe->handle store Keep Container Sealed handle->store wash Wash Hands Thoroughly store->wash clean Decontaminate Work Area wash->clean dispose_ppe Dispose of Contaminated PPE clean->dispose_ppe segregate Segregate Halogenated Waste dispose_ppe->segregate Begin Disposal Protocol label_waste Label Waste Container segregate->label_waste ehs_pickup Arrange EHS Pickup label_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.